Product packaging for 3-Methoxypiperidin-2-one(Cat. No.:CAS No. 25219-59-4)

3-Methoxypiperidin-2-one

Cat. No.: B1359197
CAS No.: 25219-59-4
M. Wt: 129.16 g/mol
InChI Key: KCQXYISBJUBSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxypiperidin-2-one is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B1359197 3-Methoxypiperidin-2-one CAS No. 25219-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-5-3-2-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQXYISBJUBSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629456
Record name 3-Methoxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25219-59-4
Record name 3-Methoxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-2-piperidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Methoxypiperidin-2-one (CAS Number: 25219-59-4). Due to a notable lack of experimentally derived data in publicly accessible literature, this guide combines reported data, predicted values, and generalized experimental protocols based on the synthesis of structurally related compounds. All data is presented to facilitate research and development in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a heterocyclic organic compound featuring a piperidinone backbone with a methoxy substituent at the 3-position. Its core chemical and physical properties are summarized below. It is important to note that much of the quantitative data available is based on computational predictions.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂--INVALID-LINK--
Molecular Weight 129.16 g/mol --INVALID-LINK--
CAS Number 25219-59-4--INVALID-LINK--
IUPAC Name This compoundN/A
Synonyms 3-Methoxy-2-Piperidone, 3-Methoxy-2-piperidione, 3-Methoxy-2-oxopiperidine--INVALID-LINK--
Boiling Point 112-116 °C (at 0.3 Torr)--INVALID-LINK--
Density 1.06 ± 0.1 g/cm³ (Predicted)--INVALID-LINK--
pKa 15.54 ± 0.40 (Predicted)--INVALID-LINK--
Melting Point Not availableN/A
Solubility Not availableN/A

Chemical Structure

The structure of this compound consists of a six-membered lactam ring with a methoxy group attached to the carbon atom adjacent to the carbonyl group.

Caption: 2D Structure of this compound.

Spectral Data (Predicted)

No experimental spectral data for this compound is readily available. The following table provides predicted spectral information.

Spectrum TypePredicted Data
¹H NMR Not available
¹³C NMR Not available
IR Spectrum Not available
Mass Spectrum Not available

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Store in a well-ventilated place. Keep container tightly closed and stored in a dry, cool environment.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the surveyed literature. However, based on general synthetic strategies for related 3-alkoxy-2-piperidones and identified potential precursors, a generalized synthetic approach can be proposed. One plausible route involves the methoxylation of a suitable precursor such as 3-amino-2-piperidone or a derivative.

Generalized Synthesis of this compound from 3-Amino-2-piperidone

This proposed protocol is based on analogous reactions and should be optimized and validated in a laboratory setting.

Objective: To synthesize this compound via a diazotization reaction of 3-amino-2-piperidone followed by reaction with methanol.

Materials:

  • 3-Amino-2-piperidone hydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

  • Chromatography supplies (silica gel, appropriate eluents)

Procedure:

  • Diazotization:

    • Dissolve 3-amino-2-piperidone hydrochloride in dilute hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Methoxylation:

    • In a separate flask, place a volume of anhydrous methanol and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the methanol. Gas evolution (N₂) should be observed.

    • Allow the reaction mixture to slowly warm to room temperature and then stir for several hours or until the reaction is complete (monitored by TLC).

  • Work-up and Extraction:

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Logical Workflow for the Proposed Synthesis:

G cluster_0 Diazotization cluster_1 Methoxylation cluster_2 Purification 3-Amino-2-piperidone HCl 3-Amino-2-piperidone HCl Dissolve in HCl Dissolve in HCl 3-Amino-2-piperidone HCl->Dissolve in HCl Cool to 0-5 °C Cool to 0-5 °C Dissolve in HCl->Cool to 0-5 °C Add NaNO2 solution Add NaNO2 solution Cool to 0-5 °C->Add NaNO2 solution Diazonium Salt Formation Diazonium Salt Formation Add NaNO2 solution->Diazonium Salt Formation Stir 30-60 min Add to cold Methanol Add to cold Methanol Diazonium Salt Formation->Add to cold Methanol Warm to RT and Stir Warm to RT and Stir Add to cold Methanol->Warm to RT and Stir N2 evolution Crude Product Mixture Crude Product Mixture Warm to RT and Stir->Crude Product Mixture Quench with NaHCO3 Quench with NaHCO3 Crude Product Mixture->Quench with NaHCO3 Extract with CH2Cl2 Extract with CH2Cl2 Quench with NaHCO3->Extract with CH2Cl2 Dry and Concentrate Dry and Concentrate Extract with CH2Cl2->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Proposed synthetic workflow for this compound.

Biological Activity

There is currently no specific information in the public domain regarding the biological activity or signaling pathways associated with this compound. However, the piperidine and piperidinone scaffolds are prevalent in a wide range of biologically active molecules and pharmaceuticals, suggesting that this compound could be a valuable building block in drug discovery programs.

Logical Relationships of Starting Materials

The proposed synthesis illustrates a logical progression from a readily available amino-substituted precursor to the desired methoxy-substituted product.

G 3-Amino-2-piperidone 3-Amino-2-piperidone Diazonium Intermediate Diazonium Intermediate 3-Amino-2-piperidone->Diazonium Intermediate Diazotization Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazonium Intermediate Diazotization HCl HCl HCl->Diazonium Intermediate Diazotization Methanol Methanol This compound This compound Methanol->this compound Methoxylation Diazonium Intermediate->this compound Methoxylation

Caption: Relationship of precursors to the final product.

Conclusion

This compound is a chemical entity with established basic properties but a significant lack of in-depth experimental characterization in the public literature. This guide provides the most comprehensive information currently available, highlighting the need for further research to determine its physical, spectral, and biological properties. The provided generalized synthesis protocol offers a starting point for its preparation, which would enable such studies. Researchers and drug development professionals are encouraged to use this information as a foundation for further investigation into the potential applications of this compound.

3-Methoxypiperidin-2-one CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 3-Methoxypiperidin-2-one

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Core Compound: 3-Methylpiperidin-2-one

Chemical Identity and Properties

3-Methylpiperidin-2-one is a derivative of piperidin-2-one, a six-membered lactam. The presence of a methyl group at the 3-position introduces a chiral center, meaning this compound can exist as two different enantiomers. It is recognized as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1]

Identifier Value
CAS Number 3768-43-2[2][3]
Molecular Formula C6H11NO[3][4]
IUPAC Name 3-methylpiperidin-2-one[3]
Molecular Weight 113.16 g/mol [3]
Synthesis and Reactions

The synthesis of 3-Methylpiperidin-2-one and its derivatives can be achieved through various synthetic routes, including:

  • Asymmetric Synthesis: Chiral reagents can be employed to achieve high yields and purity of specific enantiomers.[1]

  • Cyclization Reactions: The piperidinone ring can be formed through the cyclization of appropriate amino acid precursors or other nitrogen-containing linear molecules.[1]

  • Reduction of Precursors: Certain precursor compounds can be reduced to form the 3-Methylpiperidin-2-one structure.[1]

The chemical reactivity of 3-Methylpiperidin-2-one is characteristic of a cyclic amide (lactam). The carbonyl group is susceptible to nucleophilic attack, allowing for the synthesis of a variety of derivatives. The carbonyl can also be reduced to form the corresponding alcohol.[1]

Experimental Protocols

While specific, detailed experimental protocols for this compound are unavailable, general methodologies for the synthesis and analysis of related piperidin-2-one derivatives can be adapted. A representative, generalized workflow for the synthesis of a substituted piperidin-2-one is outlined below.

G Generalized Synthetic Workflow for Substituted Piperidin-2-ones cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Analysis and Final Product start_mat Precursor Molecules (e.g., delta-valerolactone) alkylation Alkylation/Functionalization (e.g., with s-BuLi and an electrophile) start_mat->alkylation 1. Reaction Setup workup Aqueous Work-up and Extraction alkylation->workup 2. Quenching purification Purification (e.g., Flash Chromatography) workup->purification 3. Isolation analysis Structural Analysis (e.g., NMR, HPLC, HRMS) purification->analysis 4. Characterization final_product Final Substituted Piperidin-2-one analysis->final_product 5. Confirmation G Logical Framework for Investigating a Novel Piperidinone cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of This compound characterization Structural Confirmation (NMR, MS, etc.) synthesis->characterization in_vitro In Vitro Assays (e.g., Cell Viability, Enzyme Inhibition) characterization->in_vitro Screening in_vivo In Vivo Models (if promising in vitro results) in_vitro->in_vivo Lead Optimization target_id Target Identification in_vitro->target_id MoA Studies pathway_analysis Signaling Pathway Elucidation target_id->pathway_analysis

References

Spectroscopic Profile of 3-Methoxypiperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the heterocyclic compound 3-Methoxypiperidin-2-one. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data, supplemented with experimental data from structurally analogous compounds for comparative analysis. Detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in obtaining empirical data.

Chemical Structure and Properties

This compound is a derivative of piperidinone, a class of compounds with significant interest in medicinal chemistry and organic synthesis.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₁NO₂

  • Molecular Weight: 129.16 g/mol

  • CAS Number: 25219-59-4

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Atom No.Predicted Chemical Shift (ppm)
C=O (C2)~170-175
CH-O (C3)~75-85
CH₂ (C4)~20-30
CH₂ (C5)~20-30
CH₂-N (C6)~40-50
O-CH₃~55-60

Note: These are estimated values and may differ from experimental results.

Table 2: Experimental ¹³C NMR Data for 2-Piperidone

AtomChemical Shift (ppm)
C2172.6
C331.5
C422.8
C521.4
C642.1

Source: SDBSWeb, National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not currently published. The expected characteristic absorption bands are listed in Table 3, based on the functional groups present in the molecule. For comparison, the experimental IR data for 2-piperidone is provided.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (lactam)Stretch3200-3400 (broad)
C-H (alkane)Stretch2850-3000
C=O (lactam)Stretch1640-1680
C-O (ether)Stretch1050-1150

Table 4: Experimental IR Absorption Bands for 2-Piperidone

Wavenumber (cm⁻¹)Assignment
3281N-H Stretch
2945, 2868C-H Stretch
1651C=O Stretch (Amide I)
1487N-H Bend (Amide II)

Source: NIST Chemistry WebBook.[1]

Mass Spectrometry (MS)

While a full experimental mass spectrum for this compound is not available, predicted collision cross-section (CCS) values for various adducts have been calculated.[2] These values can aid in the identification of the compound in complex mixtures using ion mobility-mass spectrometry.

Table 5: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺130.08626125.8
[M+Na]⁺152.06820132.1
[M-H]⁻128.07170126.2
[M+NH₄]⁺147.11280145.7
[M+K]⁺168.04214131.1

Source: PubChemLite.[2]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for piperidinone derivatives, which can be adapted for this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent will depend on the sample's solubility.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will likely be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with the mass spectrometer, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization in positive ion mode.

Data Acquisition (ESI-MS):

  • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatograph.

  • Acquire the mass spectrum in either positive or negative ion mode. Key parameters include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

  • For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further experimental investigation and characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Methoxypiperidin-2-one, a valuable building block in medicinal chemistry. The synthesis commences from readily available starting materials and proceeds through a series of robust and well-documented chemical transformations. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in research and development.

Synthetic Strategy

The synthesis of this compound is proposed via a four-step sequence starting from 3-hydroxypyridine. The key transformations involve the formation of an N-protected piperidone ring, stereoselective reduction of the ketone, methylation of the resulting hydroxyl group, and a final deprotection step. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen ensures chemoselectivity in the methylation step.

Logical Workflow of the Synthesis

A 3-Hydroxypyridine B N-Benzyl-3-hydroxypiperidine A->B 1. Benzylation 2. Reduction C N-Boc-3-hydroxypiperidine B->C Boc Protection & Debenzylation D N-Boc-3-piperidone C->D Oxidation E (S)-N-Boc-3-hydroxypiperidine D->E Enzymatic Reduction F N-Boc-3-methoxypiperidin-2-one E->F Methylation (Williamson Ether Synthesis) G This compound F->G N-Boc Deprotection

Caption: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of N-Boc-3-piperidone

StepStarting MaterialReagents and ConditionsProductYield (%)
13-Hydroxypyridine1. Benzyl bromide, Organic solvent2. Sodium borohydride, MethanolN-Benzyl-3-hydroxypiperidine-
2N-Benzyl-3-hydroxypiperidineDi-tert-butyl dicarbonate, 10% Pd/C, H₂N-Boc-3-hydroxypiperidine-
3N-Boc-3-hydroxypiperidineDimethyl sulfoxide, Oxalyl chloride, TriethylamineN-Boc-3-piperidone75%

Table 2: Synthesis of this compound from N-Boc-3-piperidone

StepStarting MaterialReagents and ConditionsProductYield (%)
4N-Boc-3-piperidoneKetoreductase (e.g., KRED 110), NAD⁺, Isopropanol, Buffer (pH 7.5), 35-40°C(S)-N-Boc-3-hydroxypiperidineHigh
5(S)-N-Boc-3-hydroxypiperidineSodium hydride, Methyl iodide, Dry DMF, 0°C to rtN-Boc-3-methoxypiperidin-2-one-
6N-Boc-3-methoxypiperidin-2-oneTrifluoroacetic acid, Dichloromethane, 0°C to rtThis compoundHigh

Note: Yields are reported as found in the literature for similar substrates and may vary depending on experimental conditions.

Experimental Protocols

Step 1-3: Synthesis of N-Boc-3-piperidone

This procedure follows a three-step sequence starting from 3-hydroxypyridine.

Step 1: Synthesis of N-Benzyl-3-hydroxypiperidine

  • 3-Hydroxypyridine is reacted with benzyl bromide in a suitable organic solvent to yield N-benzyl-3-hydroxypyridinium bromide.

  • The resulting quaternary ammonium salt is then reduced with sodium borohydride in methanol to afford N-benzyl-3-hydroxypiperidine.

Step 2: Synthesis of N-Boc-3-hydroxypiperidine

  • N-benzyl-3-hydroxypiperidine is dissolved in an appropriate solvent such as methanol.

  • Di-tert-butyl dicarbonate and a catalytic amount of 10% palladium on carbon are added.

  • The mixture is subjected to hydrogenation to simultaneously remove the benzyl group and protect the piperidine nitrogen with the Boc group.

Step 3: Synthesis of N-Boc-3-piperidone

  • To a solution of oxalyl chloride in dichloromethane at -60°C, a solution of dimethyl sulfoxide in dichloromethane is added dropwise.

  • A solution of N-Boc-3-hydroxypiperidine in dichloromethane is then added, and the mixture is stirred.

  • Triethylamine is added, and the reaction is allowed to warm to room temperature.

  • The reaction is quenched with water, and the product is extracted with dichloromethane.

  • The organic layer is washed, dried, and concentrated to give N-Boc-3-piperidone, which can be purified by crystallization.[1]

Step 4: Enzymatic Reduction of N-Boc-3-piperidone

This protocol describes the stereoselective reduction of the ketone to the corresponding (S)-alcohol using a ketoreductase.

  • Prepare a reaction mixture containing N-Boc-3-piperidone dissolved in isopropanol, a ketoreductase enzyme (e.g., KRED 110), NAD⁺, and a buffer solution (e.g., 200 mM triethanolamine HCl, pH 7.5).[2]

  • Stir the reaction mixture at a controlled temperature (e.g., 35-40°C) for 3-4 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-N-Boc-3-hydroxypiperidine.

  • The crude product can be purified by flash column chromatography.

Step 5: Methylation of (S)-N-Boc-3-hydroxypiperidine (Williamson Ether Synthesis)

This protocol is adapted from a general procedure for the methylation of alcohols.

  • In a dry, three-necked round-bottom flask equipped with a nitrogen inlet, dissolve (S)-N-Boc-3-hydroxypiperidine in dry dimethylformamide (DMF).

  • Cool the solution to 0°C and add sodium hydride portion-wise while stirring under a dry nitrogen stream.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours in the dark.

  • Carefully quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography to obtain N-Boc-3-methoxypiperidin-2-one.

Step 6: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions.

  • Dissolve N-Boc-3-methoxypiperidin-2-one in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C and add trifluoroacetic acid dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the deprotection by thin-layer chromatography.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Alternative Synthetic Route

An alternative approach to this compound has been reported starting from 3-diazo-piperidin-2-one.[3]

Alternative Route Workflow

A L-Ornithine B 3-Amino-piperidin-2-one A->B Dehydration C 3-Diazo-piperidin-2-one B->C Diazotization D This compound C->D Rhodium-catalyzed O-H insertion (Methanol)

Caption: Alternative synthesis of this compound.

This route involves the dehydration of L-ornithine to form 3-amino-piperidin-2-one, followed by diazotization. The resulting 3-diazo-piperidin-2-one undergoes a rhodium-catalyzed O-H insertion reaction with methanol to yield this compound in good yield (82%).[3]

Characterization Data for this compound

  • Appearance: White waxy solid[3]

  • Melting Point: 35-37°C[3]

  • Infrared (IR) Spectroscopy (nujol, cm⁻¹): 3272, 1670, 1335, 1204, 1102[3]

  • ¹H NMR (CDCl₃, 250 MHz) δ: 7.7 (1H, bs, N-H), 3.75 (1H, dd, J=7.5, 5.0 Hz, OCH), 3.4 (3H, s, OCH₃), 3.2-3.4 (2H, m, CH₂N), 1.8-2.2 (4H, m, CH₂CH₂)[3]

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described conditions for their specific applications.

References

Physical properties of 3-Methoxypiperidin-2-one (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Methoxypiperidin-2-one (CAS Number: 25219-59-4), a heterocyclic compound of interest in pharmaceutical and chemical research. This document details its boiling point, and discusses the available information regarding its melting point, supported by established experimental methodologies for these determinations.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in synthesis, formulation, and quality control. The available data is summarized below.

Data Presentation
PropertyValueConditionsSource(s)
Boiling Point 280 °Cat 760 mmHg[1]
Melting Point Not precisely defined-
Molecular Formula C₆H₁₁NO₂-[1]
Molecular Weight 129.157 g/mol -[1]
Density 1.06 g/cm³-[1]
Refractive Index 1.461-[1]
Flash Point 123.1 °C-[1]
Vapor Pressure 0.00389 mmHgat 25 °C[1]

Note on Melting Point: The melting point for this compound is not consistently reported in scientific literature. Some sources describe its physical form as a solid, semi-solid, or liquid, suggesting its melting point may be near ambient temperatures. Further experimental determination is required for a precise value.

Experimental Protocols

The determination of melting and boiling points is fundamental to the characterization of a chemical compound. The following are detailed, generalized methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be accurately determined using a capillary tube method with a melting point apparatus or a Thiele tube.

Apparatus:

  • Melting point apparatus or Thiele tube

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil for Thiele tube)

  • Sample of the organic compound, finely powdered

Procedure:

  • Sample Preparation: A small amount of the finely powdered dry sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of about 1-2 mm.[2][3]

  • Apparatus Setup (Melting Point Apparatus): The capillary tube is placed in the sample holder of the melting point apparatus, adjacent to the thermometer.

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. The thermometer and attached capillary are then immersed in the heating oil within the Thiele tube.[2]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[3]

  • Purity Indication: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. An impure sample will typically exhibit a depressed and broader melting point range.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method.[5]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with heating oil or an aluminum block)

  • Sample of the liquid organic compound

Procedure:

  • Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.[6]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube, with the open end submerged.[7]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath.

  • Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[4]

  • Observation: Upon further heating, the vapor of the liquid will enter the capillary tube, causing a rapid and continuous stream of bubbles. At this point, the heating is stopped.[4]

  • Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the liquid.[4][5]

Synthesis Pathway and Analytical Workflow Visualization

To provide context for the application of this compound in research and development, the following diagrams illustrate a potential synthesis route and a general analytical workflow for the characterization of small molecules.

Synthesis of this compound

Two general synthetic methods for this compound have been described: one starting from 3-aminopiperidin-2-one and the other from L-ornithine hydrochloride.[8] The following diagram illustrates a conceptual two-step synthesis from 3-aminopiperidin-2-one.

Synthesis_of_3_Methoxypiperidin_2_one Synthesis of this compound A 3-Aminopiperidin-2-one B Intermediate A->B C This compound B->C Analytical_Workflow Analytical Workflow for Small Molecule Characterization cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Analysis cluster_spectroscopy Structural Elucidation cluster_purity Purity Assessment A Synthesized Compound B Melting Point Determination A->B C Boiling Point Determination A->C D NMR Spectroscopy A->D E Mass Spectrometry (MS) A->E F IR Spectroscopy A->F G Chromatography (HPLC, GC) A->G

References

3-Methoxypiperidin-2-one: An Obscure Compound with Undocumented Origins

Author: BenchChem Technical Support Team. Date: December 2025

Despite its defined chemical structure and commercial availability, the specific discovery and detailed history of 3-Methoxypiperidin-2-one (CAS No. 25219-59-4) remain elusive within publicly accessible scientific literature and historical records. Extensive searches have not unearthed a seminal publication detailing its first synthesis, the researchers involved, or the initial context of its preparation. Consequently, a comprehensive technical guide on its core discovery and development cannot be constructed at this time.

While the origins of this specific methoxy-substituted piperidinone are obscure, the broader class of piperidin-2-one derivatives has been a subject of considerable interest in medicinal and synthetic chemistry. These scaffolds are recognized as valuable intermediates in the synthesis of a wide range of biologically active compounds.

General Synthetic Approaches to 3-Alkoxy-2-Piperidinones

Although a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature, general methodologies for the preparation of analogous 3-alkoxy-2-piperidinones can be inferred from established synthetic strategies for substituted lactams. A plausible synthetic pathway could involve the α-functionalization of a piperidin-2-one precursor.

One potential conceptual pathway is illustrated below. It is important to note that this is a generalized and hypothetical scheme, as a specific validated synthesis for this compound has not been found.

G cluster_0 Hypothetical Synthesis of this compound start Piperidin-2-one step1 α-Halogenation start->step1 e.g., NBS, CCl4 intermediate 3-Halo-piperidin-2-one step1->intermediate step2 Nucleophilic Substitution intermediate->step2 Sodium methoxide product This compound step2->product

Caption: A hypothetical synthetic route to this compound.

Physicochemical Data

Basic physicochemical properties for this compound have been compiled from chemical supplier databases. However, detailed experimental spectra (NMR, IR, Mass Spectrometry) and associated protocols are not available in the surveyed literature.

PropertyValue
CAS Number 25219-59-4
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance Solid or semi-solid

Pharmacological Significance

There is currently no available information on the pharmacological activity, mechanism of action, or any associated signaling pathways for this compound. The broader class of piperidinone derivatives is known to exhibit a wide range of biological activities, and these compounds are often used as scaffolds in drug discovery. However, without specific studies on the methoxy-substituted variant, any discussion of its pharmacological relevance would be purely speculative.

An In-depth Technical Guide on the Potential Biological Activity of 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the potential biological activities of the novel chemical entity, 3-Methoxypiperidin-2-one. Due to a notable absence of direct experimental data on this specific compound in publicly available literature, this document extrapolates potential therapeutic applications and mechanisms of action based on the established biological profiles of structurally analogous compounds. The piperidine and piperidin-2-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide will therefore explore the potential of this compound as a candidate for antimicrobial, anticancer, and neurological applications by examining the activities of its close chemical relatives. Detailed hypothetical experimental protocols and workflows are provided to guide future research and evaluation of this promising, yet uncharacterized, molecule.

Introduction: The Piperidin-2-one Scaffold

The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered ring structure containing a nitrogen atom provides a versatile scaffold for the development of therapeutic agents targeting a wide range of biological targets. The introduction of a carbonyl group at the 2-position to form a piperidin-2-one (or δ-valerolactam) ring further functionalizes this core, offering additional points for chemical modification and interaction with biological macromolecules. Numerous piperidine-containing compounds have demonstrated significant therapeutic potential, including applications as anticancer, anti-Alzheimer's, and antiviral agents.[1]

This guide focuses on the specific, yet currently uninvestigated, derivative: This compound . The introduction of a methoxy group at the 3-position is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its pharmacokinetic profile and target engagement.

Extrapolated Potential Biological Activities

Given the lack of direct studies on this compound, we can infer its potential biological activities by examining structurally similar compounds.

Potential as an Antimicrobial Agent

The structurally related compound, 3-Methylpiperidin-2-one , has been noted for its potential as an antimicrobial agent. While specific data is limited, the broader class of piperidine derivatives has shown promise in this area. For instance, various piperidin-4-one derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities, with some exhibiting significant efficacy.[2][3][4] The mechanism of action for such compounds can vary, but often involves disruption of microbial cell membranes or inhibition of essential enzymes. The presence of the lactam ring and the potential for further functionalization on the piperidine core of this compound make it a candidate for investigation as a novel antimicrobial.

Potential in Oncology

Piperidinone-based structures have emerged as potent inhibitors of the MDM2-p53 protein-protein interaction , a key therapeutic target in oncology.[5] The MDM2 oncoprotein is a negative regulator of the p53 tumor suppressor. Inhibition of this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The development of small-molecule inhibitors of the MDM2-p53 interaction has been a significant focus of cancer drug discovery. Given that piperidinone cores have been successfully utilized in the design of such inhibitors, it is plausible that this compound could serve as a scaffold for the development of novel MDM2-p53 inhibitors.

Furthermore, derivatives of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been synthesized and evaluated as anti-cancer agents, demonstrating the potential of the substituted piperidone core in oncology. These compounds were shown to reduce the growth of hematological cancer cell lines and upregulate the expression of apoptosis-promoting genes like p53 and Bax.[1]

Potential in Neurology and Pain Management

A novel series of 3-amino-piperidin-2-one-based calcitonin gene-related peptide (CGRP) receptor antagonists was recently developed for the potential treatment of migraine. This discovery highlights the utility of the piperidin-2-one scaffold in targeting G-protein coupled receptors involved in neurological pathways. The CGRP receptor is a key player in the pathophysiology of migraine, and its antagonism is a validated therapeutic strategy. The successful development of piperidin-2-one derivatives as CGRP antagonists suggests that this compound could also be explored for its potential to modulate this or other neurologically relevant receptors.

Quantitative Data from Structurally Related Compounds

As there is no direct quantitative biological data for this compound, the following table summarizes the activities of some of the related piperidine derivatives discussed in this guide. This data is intended to provide a frame of reference for the potential potency that could be achieved with this structural class.

Compound ClassTarget/ActivityReported Potency (Example)Reference
Piperidinone-based InhibitorsMDM2-p53 InteractionIC50 = 18 nM (for compound 3)[5]
3-Amino-piperidin-2-one derivativesCGRP Receptor AntagonismData described as "potent"
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesAnticancer (Hematological cell lines)Growth reduction and gene upregulation[1]
Piperidin-4-one derivativesAntimicrobialSignificant activity compared to standards[2]

Proposed Experimental Protocols for Biological Evaluation

The following are generalized, hypothetical protocols for the initial biological screening of this compound, based on the potential activities extrapolated from related compounds.

General Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth medium to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin, terbinafine).[2]

In Vitro Anticancer Cytotoxicity Screening

Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

Methodology (MTT Assay):

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6]

MDM2-p53 Interaction Assay

Objective: To determine if this compound can inhibit the interaction between MDM2 and p53.

Methodology (Fluorescence Polarization):

  • Reagents: Recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide.

  • Assay Setup: In a 384-well plate, add the fluorescent p53 peptide and MDM2 protein in an assay buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at room temperature to allow for binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent peptide from MDM2 by the test compound.

  • Data Analysis: Calculate the IC50 value for the inhibition of the MDM2-p53 interaction.[7]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical drug discovery workflow for a novel compound like this compound and a known signaling pathway that could be a potential target.

Drug_Discovery_Workflow cluster_0 Discovery and Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Synthesis Synthesis of This compound Screening High-Throughput Screening (e.g., Antimicrobial, Anticancer) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADMET In Silico ADMET Prediction SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A generalized workflow for the discovery and development of a novel compound.

p53_MDM2_Pathway cluster_pathway MDM2-p53 Signaling Pathway p53 p53 MDM2 MDM2 p53->MDM2 transcription Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis activation MDM2->p53 ubiquitination & degradation Compound This compound (Hypothetical Inhibitor) Compound->MDM2 inhibition

Caption: The MDM2-p53 signaling pathway and the hypothetical inhibitory action.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, its structural similarity to a range of biologically active piperidine and piperidin-2-one derivatives suggests a high potential for therapeutic relevance. The extrapolated activities discussed in this guide, particularly in the areas of antimicrobial, anticancer, and neurological applications, provide a strong rationale for its synthesis and biological evaluation. The provided hypothetical experimental protocols and workflows offer a roadmap for initiating the investigation of this promising compound. Future research should focus on the chemical synthesis of this compound, followed by a systematic screening campaign to elucidate its biological activity profile. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies and computational modeling, could unlock the full therapeutic potential of this novel chemical entity.

References

3-Methoxypiperidin-2-one: A Versatile Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The introduction of stereocenters onto this ring significantly expands the accessible chemical space, allowing for fine-tuned interactions with biological targets. 3-Substituted piperidin-2-ones, also known as δ-lactams, are particularly valuable chiral building blocks. They offer a constrained conformational framework and multiple functional handles for further synthetic elaboration.

This technical guide focuses on 3-Methoxypiperidin-2-one , a chiral heterocyclic compound with significant potential as a precursor in the synthesis of complex, biologically active molecules. While specific literature on this compound is limited, this document will draw upon established principles and data from closely related analogs, such as 3-methylpiperidin-2-one, to provide a comprehensive overview of its synthesis, properties, and potential applications.

Physicochemical and Spectroscopic Data

Quantitative data for this compound (CAS: 25219-59-4) has been compiled from various sources. Spectroscopic data, being unavailable in the literature, is predicted based on the analysis of its structural analogs.

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number 25219-59-4[2][3]
Molecular Formula C₆H₁₁NO₂[2]
Molecular Weight 129.16 g/mol [2][3]
Boiling Point 280 °C at 760 mmHg[2][3]
Density 1.06 g/cm³[2]
Refractive Index 1.461[2]
Flash Point 123.1 °C[2]
XLogP3 -0.1[2]
PSA (Polar Surface Area) 38.3 Ų[2]
Table 2: Predicted Spectroscopic Data
Spectrum TypePredicted Key Features
¹H-NMR - -OCH₃: Singlet, ~3.3-3.5 ppm- -CH(OMe)-: Multiplet, ~3.8-4.1 ppm- -NH-: Broad singlet, ~7.0-8.0 ppm- Ring CH₂ protons: Multiplets, ~1.8-3.5 ppm
¹³C-NMR - C=O (Lactam): ~170-175 ppm- -CH(OMe)-: ~75-80 ppm- -OCH₃: ~55-60 ppm- Ring CH₂ carbons: ~20-50 ppm
IR Spectroscopy - N-H stretch: ~3200 cm⁻¹ (broad)- C-H stretch (sp³): ~2850-3000 cm⁻¹- C=O stretch (Lactam): ~1650-1680 cm⁻¹ (strong)- C-O stretch: ~1080-1150 cm⁻¹
Mass Spectrometry (EI) - Molecular Ion [M]⁺: m/z 129- Key Fragments: m/z 98 ([M-OCH₃]⁺), m/z 70, m/z 59

Asymmetric Synthesis

The logical workflow for this proposed synthesis is outlined below. It begins with the protection of a simple piperidine, followed by a selective, metal-free oxidation to install the required functionalities, and concludes with an enzymatic step to resolve the chiral centers.

G cluster_0 Proposed Enantioselective Synthesis A N-Protected 4-Hydroxypiperidine B Dual C-H Oxidation (e.g., TEMPO+) A->B Selective Oxidation C Racemic N-Protected trans-3-Alkoxy-4-hydroxy-2-piperidone B->C Intermediate Formation D Enzymatic Resolution (e.g., CAL-B) C->D Resolution Step E Enantioenriched (R)-Piperidone D->E F Enantioenriched (S)-Piperidone Acetate D->F G Hydrolysis F->G Deprotection H Enantioenriched (S)-Piperidone G->H

Caption: Proposed workflow for the enantioselective synthesis of 3-alkoxypiperidin-2-ones.

Experimental Protocol: Asymmetric Synthesis of trans-3-Alkoxyamino-4-oxy-2-piperidones

This protocol is adapted from a method for synthesizing related 3-alkoxyamino-4-oxy-2-piperidones and serves as a template for accessing chiral this compound analogs.[4]

  • Dual C-H Oxidation:

    • To a solution of N-benzyl-4-hydroxypiperidine (1.0 eq) in acetonitrile, add the alkoxyamine (1.2 eq) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq).

    • Cool the mixture to 0 °C and add a solution of the oxidant (e.g., an oxoammonium salt) portion-wise over 30 minutes.

    • Allow the reaction to stir at room temperature and monitor by TLC until completion.

    • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract the aqueous phase with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the racemic trans-3-alkoxyamino-4-hydroxy-2-piperidone.

  • Enzymatic Resolution:

    • Dissolve the racemic piperidone (1.0 eq) in a suitable organic solvent (e.g., dry toluene).

    • Add Candida antarctica lipase B (CAL-B) and an acyl donor (e.g., vinyl acetate, 2.0 eq).

    • Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the conversion by chiral HPLC.

    • Once approximately 50% conversion is reached, filter off the enzyme and wash with the solvent.

    • Concentrate the filtrate and separate the enantioenriched unreacted alcohol and the acetylated product by flash column chromatography.

Applications as a Chiral Building Block

This compound is a versatile intermediate for constructing more complex molecular architectures. Its key functional groups—the lactam nitrogen, the carbonyl group, the C3 methoxy group, and the adjacent C-H bonds—provide multiple points for synthetic diversification. Its structural similarity to other biologically relevant piperidines makes it an attractive starting material for drug discovery programs, particularly those targeting central nervous system disorders.[3][5]

The diagram below illustrates the primary reaction pathways available for a generic 3-substituted piperidin-2-one, highlighting its utility as a versatile synthetic hub.

G cluster_1 Synthetic Transformations center Chiral 3-Methoxy- piperidin-2-one A N-Alkylation / Arylation center->A B Lactam Reduction (e.g., LiAlH₄, BH₃) center->B C C3-Alkylation (via Enolate) center->C D Methoxy Group Substitution (Nu⁻) center->D P1 N-Substituted Piperidinone A->P1 P2 Chiral 3-Methoxypiperidine B->P2 P3 3,3-Disubstituted Piperidinone C->P3 P4 3-Nu-Substituted Piperidinone D->P4

References

Navigating the Physicochemical Landscape of 3-Methoxypiperidin-2-one: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a foundational technical guide on the anticipated solubility and stability of the novel synthetic intermediate, 3-Methoxypiperidin-2-one. This document provides a predictive overview and generalized experimental protocols to guide laboratory work with this compound, addressing a gap in publicly available specific data.

Due to the novelty of this compound, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on its solubility and stability. This guide, therefore, synthesizes information from the known properties of its structural analogs, such as piperidine and other lactam-containing molecules, to provide a robust predictive framework and detailed methodologies for researchers to generate specific data.

Predicted Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and route of administration. Based on its chemical structure, which features a polar lactam ring and a methoxy group, this compound is predicted to exhibit a versatile solubility profile. The presence of a hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (C=O, O-CH3) suggests good solubility in polar protic and aprotic solvents.

A qualitative prediction of the solubility of this compound in a range of common laboratory solvents is presented below.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, Ethanol, Isopropanol, Acetic AcidHigh to MiscibleThe lactam and methoxy groups can participate in hydrogen bonding with protic solvents. The relatively small size of the molecule also contributes to its likely high solubility in these solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneHighThe polar nature of the lactam ring allows for strong dipole-dipole interactions with polar aprotic solvents.
Non-Polar Hexane, Toluene, Diethyl Ether, ChloroformLow to ModerateWhile the piperidine ring provides some non-polar character, the polar functional groups are expected to limit solubility in highly non-polar solvents. Moderate solubility may be observed in solvents with some degree of polarity like chloroform and diethyl ether.

Stability Considerations

The stability of a pharmaceutical compound is paramount, affecting its shelf-life, safety, and efficacy. The lactam ring in this compound is the most likely site of chemical degradation.

pH-Dependent Hydrolysis: Lactams are susceptible to hydrolysis, a reaction that is often catalyzed by acids or bases. Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the amide proton can be deprotonated, or the carbonyl carbon can be directly attacked by a hydroxide ion, leading to ring-opening. The rate of hydrolysis is expected to be lowest at a near-neutral pH.

Thermal Stability: The stability of this compound at various temperatures should be evaluated. Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.

Photostability: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. It is advisable to handle and store the compound in light-resistant containers.

Experimental Protocols

To obtain quantitative data, standardized experimental protocols are essential. The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvents of high purity

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV, UPLC-MS) for quantification

Procedure:

  • Add an excess amount of this compound to a vial to ensure that a saturated solution is formed.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time (typically 24-72 hours) to allow the system to reach equilibrium.[3]

  • After equilibration, cease agitation and allow the vials to stand for a period to allow undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample and then withdraw the clear supernatant.

  • Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculate the solubility by taking the dilution factor into account.

  • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 samp1 Cease agitation and allow to settle equil2->samp1 samp2 Withdraw supernatant (centrifuge if necessary) samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Analyze concentration (e.g., HPLC) samp3->samp4 result Calculate Solubility samp4->result

Caption: Experimental Workflow for Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and pathways of a drug substance.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light).

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H2O2) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

  • Prepare solutions of this compound in an appropriate solvent.

  • Acidic Hydrolysis: Add HCl solution to the compound solution and incubate at a specific temperature (e.g., 60 °C).

  • Basic Hydrolysis: Add NaOH solution to the compound solution and incubate at a specific temperature.

  • Oxidative Degradation: Add H2O2 solution to the compound solution and keep it at room temperature.

  • Thermal Degradation: Place a solid sample and a solution sample in a temperature-controlled oven at an elevated temperature (e.g., 70 °C).

  • Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a stability-indicating analytical method to determine the amount of remaining this compound and to detect any degradation products.

  • A control sample, protected from stress conditions, should be analyzed at each time point for comparison.

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep1 Prepare solutions of this compound stress1 Acidic (HCl) prep1->stress1 stress2 Basic (NaOH) prep1->stress2 stress3 Oxidative (H2O2) prep1->stress3 stress4 Thermal prep1->stress4 stress5 Photolytic prep1->stress5 analysis1 Withdraw samples at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize (if necessary) analysis1->analysis2 analysis3 Analyze by stability-indicating method analysis2->analysis3 outcome1 Identify degradation pathways analysis3->outcome1 outcome2 Assess intrinsic stability analysis3->outcome2

Caption: Forced Degradation Experimental Workflow.

This technical guide provides a foundational understanding of the likely physicochemical properties of this compound and the experimental approaches to definitively determine them. The provided protocols and predictive information are intended to empower researchers to handle, formulate, and develop this compound with a solid scientific basis.

References

Methodological & Application

Asymmetric Synthesis of 3-Methoxypiperidin-2-one Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The introduction of chiral centers into the piperidine ring can significantly enhance biological activity and selectivity. Specifically, the 3-substituted piperidin-2-one (δ-valerolactam) core is a versatile building block for various bioactive molecules. The incorporation of a methoxy group at the 3-position can modulate the compound's physicochemical properties, potentially improving its pharmacokinetic profile and target engagement. For instance, a methoxy group at the 3-position of a piperidine ring has been shown to improve activity against bacterial topoisomerase II.[1]

This document provides detailed protocols for a proposed asymmetric synthesis of the enantiomers of 3-methoxypiperidin-2-one. The strategy involves two key steps: the asymmetric α-hydroxylation of an N-protected piperidin-2-one to establish the chiral center, followed by O-methylation to introduce the methoxy group. The protocols are based on established methodologies for similar substrates, providing a robust starting point for the synthesis of these valuable chiral building blocks.

Proposed Synthetic Pathway

The proposed synthetic route commences with a readily available N-protected piperidin-2-one. The chirality is introduced via an asymmetric α-hydroxylation reaction. Subsequent methylation of the hydroxyl group and deprotection yields the target enantiopure this compound.

G cluster_0 Step 1: Asymmetric α-Hydroxylation cluster_1 Step 2: O-Methylation cluster_2 Step 3: Deprotection start N-Boc-piperidin-2-one step1_reagents 1. Base (e.g., KHMDS) 2. Chiral Ligand + Metal Catalyst 3. Oxidant (e.g., (+)-CSO) product1 (S)-N-Boc-3-hydroxypiperidin-2-one step1_reagents->product1 step2_reagents Base (e.g., NaH) MeI or Me2SO4 product2 (S)-N-Boc-3-methoxypiperidin-2-one product1->product2 step2_reagents->product2 step3_reagents Acid (e.g., TFA) final_product (S)-3-Methoxypiperidin-2-one product2->final_product step3_reagents->final_product G start Start: N-Boc-piperidin-2-one step1 Asymmetric α-Hydroxylation (Protocol 1) start->step1 purification1 Purification: Flash Column Chromatography step1->purification1 intermediate1 Intermediate: (S)-N-Boc-3-hydroxypiperidin-2-one purification1->intermediate1 analysis1 Analysis: Chiral HPLC (ee determination) intermediate1->analysis1 step2 O-Methylation (Protocol 2) analysis1->step2 purification2 Purification: Flash Column Chromatography step2->purification2 intermediate2 Intermediate: (S)-N-Boc-3-methoxypiperidin-2-one purification2->intermediate2 step3 N-Boc Deprotection (Protocol 3) intermediate2->step3 purification3 Purification: (if necessary) step3->purification3 final_product Final Product: (S)-3-Methoxypiperidin-2-one purification3->final_product analysis2 Analysis: NMR, MS, Optical Rotation final_product->analysis2

References

Application Notes and Protocols for the Synthesis of 3-Methoxypiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methoxypiperidin-2-one and its derivatives are important heterocyclic scaffolds found in a variety of biologically active compounds and are valuable intermediates in medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound, based on the rhodium-catalyzed O-H insertion reaction of a diazo-piperidin-2-one precursor. The protocol is adapted from established literature procedures and is intended for use by trained organic chemists.

Data Presentation

A summary of the key quantitative data for the synthesis of 3-methoxy-piperidin-2-one is presented in Table 1.

CompoundStarting MaterialReagents and ConditionsYieldReference
3-Diazo-piperidin-2-one3-Amino-piperidin-2-oneIso-amyl nitrite, acetic acid (catalytic), chloroform60%
3-Methoxy-piperidin-2-one3-Diazo-piperidin-2-oneMethanol, Rhodium(II) acetate, 25°C, 1-4 h82%

Table 1: Summary of synthetic yields for 3-Methoxy-piperidin-2-one and its precursor.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of this compound.

Part 1: Synthesis of 3-Diazo-piperidin-2-one

This protocol outlines the synthesis of the diazo intermediate from 3-amino-piperidin-2-one, which can be prepared from L-ornithine.

Materials:

  • 3-Amino-piperidin-2-one

  • Iso-amyl nitrite

  • Acetic acid (catalytic amount)

  • Chloroform

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 3-amino-piperidin-2-one in chloroform in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the solution.

  • Add a slight excess of iso-amyl nitrite to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction by TLC until completion.

  • Upon completion, the solvent is removed under vacuum.

  • The crude product is purified to yield 3-diazo-piperidin-2-one as an orange crystalline solid.

Part 2: Synthesis of 3-Methoxy-piperidin-2-one via Rhodium-Catalyzed Insertion

This protocol describes the rhodium-catalyzed insertion of the diazo group into the O-H bond of methanol.

Materials:

  • 3-Diazo-piperidin-2-one

  • Methanol (reagent grade)

  • Rhodium(II) acetate

  • Diethyl ether

  • Carbon tetrachloride (CCl₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 3-diazo-piperidin-2-one (2 mmol) in methanol (15 ml).

  • To the stirred solution at 25°C, add rhodium(II) acetate (10 mg).

  • Allow the reaction mixture to stand for 1-4 hours, or until the evolution of nitrogen gas has ceased.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in carbon tetrachloride (20 ml).

  • Filter the solution to remove the rhodium catalyst.

  • Remove the solvent from the filtrate under vacuum.

  • Crystallize the residue from diethyl ether to afford 3-methoxy-piperidin-2-one as a white waxy solid.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical progression of the synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Rh-Catalyzed O-H Insertion 3_Amino_piperidin_2_one 3-Amino-piperidin-2-one Diazotization Diazotization (Iso-amyl nitrite, cat. Acetic Acid) 3_Amino_piperidin_2_one->Diazotization 3_Diazo_piperidin_2_one 3-Diazo-piperidin-2-one Diazotization->3_Diazo_piperidin_2_one OH_Insertion O-H Insertion (Methanol, Rh₂(OAc)₄) 3_Diazo_piperidin_2_one->OH_Insertion 3_Methoxy_piperidin_2_one 3-Methoxy-piperidin-2-one (Final Product) OH_Insertion->3_Methoxy_piperidin_2_one

Caption: Synthetic workflow for this compound.

Logical_Progression cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Formation cluster_final_product Final Product Synthesis L_Ornithine L-Ornithine Amino_Piperidinone 3-Amino-piperidin-2-one L_Ornithine->Amino_Piperidinone Dehydration [11] Diazo_Piperidinone 3-Diazo-piperidin-2-one Amino_Piperidinone->Diazo_Piperidinone Diazotization [11] Methoxy_Piperidinone 3-Methoxy-piperidin-2-one Diazo_Piperidinone->Methoxy_Piperidinone Rh-catalyzed Insertion [11]

Caption: Logical progression of the synthesis.

The Emerging Role of 3-Methoxypiperidin-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine-2-one scaffold is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties and its ability to engage with a diverse range of biological targets. While extensively studied, specific substitutions on this core structure can unlock unique pharmacological profiles. This document focuses on the synthesis, potential applications, and experimental protocols related to 3-Methoxypiperidin-2-one, a less explored but promising building block in medicinal chemistry.

Introduction

The piperidine ring is a cornerstone in the development of pharmaceuticals, present in numerous approved drugs targeting a wide array of diseases.[1][2] The piperidin-2-one (or δ-valerolactam) substructure offers a rigid framework that can be strategically functionalized to modulate biological activity. The introduction of a methoxy group at the 3-position introduces a polar, hydrogen bond-accepting feature that can influence molecular interactions with protein targets, as well as impact solubility and metabolic stability. While direct literature on this compound is sparse, its synthesis can be reasonably extrapolated from its hydroxylated precursor, 3-hydroxypiperidin-2-one, a known intermediate in the synthesis of bioactive molecules.[3][4]

Potential Applications in Drug Discovery

Derivatives of the piperidin-2-one scaffold have shown a broad spectrum of biological activities, suggesting potential therapeutic applications for compounds derived from this compound.[5]

  • Neurodegenerative Diseases: Piperidin-2-one derivatives have been investigated for their potential to inhibit β-amyloid aggregation, a key pathological hallmark of Alzheimer's disease.[6] The introduction of a methoxy group could modulate the binding affinity and specificity of these inhibitors.

  • Oncology: The piperidine-4-one scaffold, a close structural relative, has been a fertile ground for the discovery of anticancer agents.[7] The this compound core could serve as a novel scaffold for the development of kinase inhibitors or agents targeting other cancer-related pathways.

  • Antimicrobial Agents: The piperidine moiety is found in various antibacterial and antifungal compounds.[8] Novel derivatives of this compound could be explored for their potential to combat drug-resistant pathogens.

Synthesis and Functionalization

The synthesis of this compound can be envisioned as a two-step process starting from the more accessible 3-hydroxypiperidin-2-one. The subsequent functionalization of the piperidin-2-one ring, particularly at the nitrogen atom, allows for the generation of diverse chemical libraries for screening.

Diagram: Synthetic Workflow

Synthetic Workflow Start 3-Hydroxypiperidin-2-one Methylation Methylation Start->Methylation (e.g., NaH, MeI) Product This compound Methylation->Product N_Functionalization N-Functionalization Product->N_Functionalization (e.g., Alkylation, Arylation) Library Diverse Compound Library N_Functionalization->Library

Caption: Proposed synthetic workflow for this compound and its subsequent derivatization.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis and functionalization of related piperidin-2-one derivatives. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of this compound

This protocol describes the O-methylation of 3-hydroxypiperidin-2-one.

Materials:

  • 3-Hydroxypiperidin-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 3-hydroxypiperidin-2-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound via reductive amination.[9]

Materials:

  • This compound

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (1.5 equivalents) to the solution.[9]

  • Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[9]

  • Extract the aqueous layer with dichloromethane (3 x volumes).[9]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated derivative.[9]

Quantitative Data Summary

Compound ClassTarget/AssayIC₅₀ / EC₅₀ / YieldReference
2-Piperidone DerivativesAβ(1-42) self-aggregation inhibition59.11% at 20 μM (for compound 7q)[6]
3-chloro-3-methyl-2,6-diarylpiperidin-4-onesCytotoxicity (various cancer cell lines)Active (specific values not provided)[7]
Asymmetric synthesis of N-protected 3-methylpiperidin-2-oneOverall Yield91%[10]

Signaling Pathway Visualization

While a specific signaling pathway involving this compound is not yet elucidated, its derivatives could potentially modulate pathways implicated in diseases like Alzheimer's. For instance, inhibition of β-amyloid aggregation could indirectly affect downstream inflammatory signaling.

Diagram: Hypothetical Modulation of Neuroinflammation

Neuroinflammation Pathway AB_Oligomers Aβ Oligomers Microglia Microglia Activation AB_Oligomers->Microglia Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines Neurotoxicity Neurotoxicity Cytokines->Neurotoxicity Compound This compound Derivative Compound->AB_Oligomers Inhibition

Caption: Hypothetical modulation of Aβ-induced neuroinflammation by a this compound derivative.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis from readily available precursors and the potential for diverse functionalization make it an attractive building block for the discovery of novel therapeutic agents. The protocols and potential applications outlined in this document provide a foundational resource for researchers to explore the chemical space and biological activity of this intriguing molecule and its derivatives.

References

Application Notes: 3-Methoxypiperidin-2-one as a Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of pharmaceuticals and natural products. Its favorable physicochemical properties, metabolic stability, and ability to form specific interactions with biological targets make it a highly valuable structural motif. Within this class, the piperidin-2-one (or δ-valerolactam) substructure offers a unique combination of features, including a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and multiple points for stereocontrolled functionalization.

While extensive research exists for various substituted piperidinones, this document focuses on the potential of 3-Methoxypiperidin-2-one as a novel scaffold. Although direct literature on this specific compound is limited, its structural features suggest significant potential. The methoxy group at the C3 position can influence conformation, serve as a hydrogen bond acceptor, and provide a metabolic soft spot or a point for further derivatization. By examining the biological activities of structurally related piperidin-2-one analogues, we can infer the potential therapeutic applications of a this compound-based library. These applications span oncology, neurodegenerative diseases, and infectious diseases.

These notes provide proposed synthetic strategies, protocols for biological evaluation, and an overview of potential signaling pathways to guide researchers in exploring the this compound scaffold for next-generation therapeutics.

Synthetic Strategies and Protocols

The synthesis of multi-substituted 2-piperidinones can be achieved through various modern organic chemistry methods. A general and efficient approach involves a multi-component reaction, such as an organophotocatalyzed [1+2+3] strategy, which allows for the one-step assembly of the piperidinone core from simple precursors. For creating a library based on the this compound scaffold, a key step would be the introduction of the methoxy group at the C3 position, followed by diversification at other positions (e.g., the N1 position).

An alternative, plausible route involves the α-functionalization of a pre-formed piperidin-2-one ring. Asymmetric synthesis methods can be employed to control the stereochemistry at the C3 position, which is often crucial for biological activity.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Characterization cluster_library Final Product start1 Piperidin-2-one Scaffold step1 Step 1: α-Functionalization Introduction of Methoxy Group at C3 start1->step1 start2 Functional Group Precursors (e.g., Methanol, Alkyl Halides) start2->step1 step2 Step 2: N-Alkylation/Arylation Diversification at N1 Position step1->step2 Intermediate Product purify Purification (e.g., Column Chromatography) step2->purify char Characterization (NMR, MS, HPLC) purify->char library Library of Novel This compound Derivatives char->library

Caption: Proposed workflow for the synthesis of a this compound derivative library.

Protocol 1: Proposed Synthesis of N-Aryl-3-methoxypiperidin-2-one

This protocol is a hypothetical, generalized procedure based on established methods for the functionalization of lactams.

1. Materials and Reagents:

  • Piperidin-2-one

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Electrophilic methoxy source (e.g., Methyl trifluoromethanesulfonate)

  • Aryl halide (e.g., 4-Bromochlorobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base for coupling (e.g., Cs₂CO₃)

  • Anhydrous solvents (THF, Dioxane)

  • Reagents for workup and purification (Saturated NH₄Cl, brine, MgSO₄, silica gel)

2. Procedure:

  • Step A: α-Methoxylation of Piperidin-2-one

    • Dissolve piperidin-2-one (1.0 eq) in anhydrous THF under an inert argon atmosphere and cool to -78 °C.

    • Slowly add a solution of LDA (1.1 eq) in THF, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add the electrophilic methoxy source (1.2 eq) dropwise to the solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Perform an aqueous workup, extracting the product with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield this compound.

  • Step B: N-Arylation (Buchwald-Hartwig Amination)

    • To an oven-dried flask, add the purified this compound (1.0 eq), aryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the final N-Aryl-3-methoxypiperidin-2-one derivative.

3. Characterization:

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Assess purity using HPLC.

Applications in Drug Discovery & Relevant Signaling Pathways

The versatility of the piperidin-2-one scaffold has been demonstrated in the development of inhibitors for a range of therapeutic targets.

Oncology: Inhibition of the MDM2-p53 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by its negative regulator, MDM2, which binds to p53 and targets it for degradation. Small molecules that block the MDM2-p53 protein-protein interaction (PPI) can restore p53 function, triggering apoptosis in cancer cells. Piperidinone-based compounds have been successfully developed as potent MDM2-p53 inhibitors. The this compound scaffold can be elaborated to mimic the key p53 residues (Phe, Trp, Leu) that bind to the MDM2 hydrophobic pocket.

G Stress Cellular Stress (e.g., DNA Damage) p53 p53 (Tumor Suppressor) Stress->p53 Activates MDM2 MDM2 p53->MDM2 Activates Response Cell Cycle Arrest Apoptosis Tumor Suppression p53->Response Induces MDM2->p53 Binds & Ubiquitinates Degradation Proteasomal Degradation MDM2->Degradation Targets for Inhibitor This compound Derivative (Inhibitor) Inhibitor->MDM2 Blocks Interaction

Caption: The p53-MDM2 signaling pathway and the mechanism of piperidinone-based inhibitors.

Neurodegenerative Disease: Modulation of Amyloid-β Aggregation

Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into toxic plaques in the brain. Compounds that can inhibit this aggregation process are promising therapeutic candidates. A series of 2-piperidone derivatives have been shown to effectively inhibit Aβ self-aggregation and reduce neuroinflammation in cellular models. The this compound scaffold provides a framework that can be decorated with aromatic and hydrogen-bonding groups to interfere with the β-sheet formation that is critical for Aβ plaque assembly.

Biological Evaluation Protocols

Screening a library of this compound derivatives requires robust and quantitative assays. Below are protocols for two key applications.

Protocol 2: MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a competitive binding assay to measure the ability of a test compound to disrupt the interaction between MDM2 and a p53-derived peptide.

1. Materials and Reagents:

  • GST-tagged human MDM2 protein

  • Biotinylated p53-derived peptide

  • HTRF Donor: Europium cryptate-labeled anti-GST antibody (Eu-Ab)

  • HTRF Acceptor: Streptavidin-XL665 (SA-XL)

  • Assay Buffer (e.g., PBS, 0.1% BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Low-volume 384-well white microplate

2. Assay Workflow:

G cluster_prep Preparation cluster_reagents HTRF Reagents cluster_read Incubation & Reading cluster_analysis Data Analysis A 1. Dispense Test Compound (in DMSO) into plate B 2. Add GST-MDM2 & Biotin-p53 Peptide A->B C 3. Add Eu-Ab & SA-XL Mixture B->C D 4. Incubate at RT (e.g., 4 hours, dark) C->D E 5. Read Plate on HTRF Reader (Ex: 320nm, Em: 620nm & 665nm) D->E F 6. Calculate HTRF Ratio & Determine IC₅₀ E->F

Caption: Experimental workflow for the MDM2-p53 HTRF competitive binding assay.

3. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Dispense 2 µL of the compound dilutions into the wells of a 384-well plate. Include controls for no inhibition (DMSO only) and maximum inhibition.

  • Add 8 µL of a solution containing GST-MDM2 and biotin-p53 peptide to each well.

  • Add 10 µL of a pre-mixed solution of the HTRF detection reagents (Eu-Ab and SA-XL) to each well.

  • Seal the plate and incubate at room temperature for 4 hours, protected from light.

  • Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

4. Data Analysis:

  • Calculate the HTRF ratio: (Emission 665nm / Emission 620nm) * 10,000.

  • Normalize the data using the controls.

  • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This fluorimetric assay measures the formation of amyloid fibrils in the presence of test compounds.

1. Materials and Reagents:

  • Monomeric Amyloid-beta (1-42) peptide

  • Thioflavin T (ThT) stock solution

  • Assay Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • Non-binding 96-well black plate with a clear bottom

2. Procedure:

  • Prepare a working solution of Aβ (1-42) peptide in assay buffer to a final concentration of 20 µM.

  • Prepare a working solution of ThT in assay buffer to a final concentration of 20 µM.

  • In each well of the 96-well plate, add:

    • Test compound to the desired final concentration (e.g., 10 µM).

    • The Aβ (1-42) solution.

    • The ThT solution.

    • Assay buffer to a final volume of 100 µL.

    • Include controls: Aβ only (positive control), buffer + ThT only (blank).

  • Seal the plate and place it in a fluorescence microplate reader pre-heated to 37 °C.

  • Monitor the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) every 5-10 minutes for 24-48 hours, with intermittent shaking to promote aggregation.

3. Data Analysis:

  • Subtract the blank reading from all wells.

  • Plot the fluorescence intensity versus time to generate aggregation curves.

  • Calculate the percentage of inhibition for each test compound by comparing the final fluorescence plateau to the positive control.

Quantitative Data Summary

To illustrate the potential of the piperidin-2-one scaffold, the following tables summarize published activity data for structurally related compounds in key therapeutic areas.

Table 1: Activity of Piperidinone Derivatives as MDM2-p53 Inhibitors

Compound IDScaffold TypeHTRF IC₅₀ (µM)Cell-Based IC₅₀ (µM) (SJSA-1 cells)Reference
AM-8553 Piperidinone0.0020.091
AMG 232 Piperidinone0.00060.009
Compound 2 Piperidinone0.0020.088
Compound 3 Piperidinone0.0010.055
(Data extracted from published literature for illustrative purposes)

Table 2: Activity of Piperidinone Derivatives as Modulators of Alzheimer's-Related Pathologies

Compound IDBio-Activity MeasuredPotency / Inhibition %Reference
Compound 7q Aβ (1-42) Self-Aggregation Inhibition59.11% at 20 µM
Compound 5k Acetylcholinesterase (AChE) InhibitionIC₅₀ = 2.13 nM
Compound 5k Aβ (1-42) Self-Aggregation Inhibition88.81% at 25 µM
Compound 5d Acetylcholinesterase (AChE) InhibitionIC₅₀ = 13 nM
(Data extracted from published literature for illustrative purposes)

Conclusion

The this compound scaffold represents an unexplored but highly promising starting point for the development of novel therapeutics. Drawing on the well-established success of related piperidinone structures, this scaffold is poised for application in diverse areas, particularly oncology and neurodegenerative diseases. The synthetic and screening protocols outlined in these notes provide a clear and actionable framework for researchers to synthesize, evaluate, and optimize novel derivatives. By leveraging the unique structural and electronic properties conferred by the 3-methoxy group, it is anticipated that libraries based on this scaffold will yield potent and selective modulators of challenging biological targets.

Application Notes and Protocols: 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, six-membered ring system allows for the precise spatial arrangement of substituents, which is crucial for effective interaction with biological targets. 3-Methoxypiperidin-2-one, a functionalized derivative, represents a versatile building block for the synthesis of novel chemical entities. The presence of a methoxy group at the C3 position, adjacent to the lactam carbonyl, introduces a key site for stereocontrolled functionalization and modulates the electronic properties of the ring.

These application notes provide an overview of the documented synthesis of this compound and explore its potential reaction mechanisms and applications in drug discovery and development. While extensive literature on this specific molecule is limited, this document consolidates the available information and provides protocols based on established chemical transformations.

Synthesis of 3-Alkoxy-piperidin-2-one Derivatives

A key method for synthesizing this compound involves the rhodium-catalyzed insertion of a diazo group into the O-H bond of an alcohol. This reaction proceeds from 3-diazo-piperidin-2-one, which can be efficiently synthesized in two steps from L-ornithine. The rhodium-catalyzed reaction is clean and provides good yields for a range of alcohols.

Table 1: Rhodium-Catalyzed Synthesis of 3-Alkoxy-piperidin-2-ones

ProductStarting MaterialReagent (Solvent)CatalystReaction Time (h)Yield (%)
3-Methoxy-piperidin-2-one 3-Diazo-piperidin-2-oneMethanolRhodium(II) acetate1-482
3-Ethoxy-piperidin-2-one 3-Diazo-piperidin-2-oneEthanolRhodium(II) acetate1-475
3-Isopropoxy-piperidin-2-one 3-Diazo-piperidin-2-oneIsopropanolRhodium(II) acetate1-468
3-Butoxy-piperidin-2-one 3-Diazo-piperidin-2-onen-ButanolRhodium(II) acetate1-472

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-piperidin-2-one (5b)[3]

This protocol is based on the rhodium-catalyzed insertion into the O-H bond of methanol.

Materials:

  • 3-Diazo-piperidin-2-one (2 mmol)

  • Methanol (15 ml)

  • Rhodium(II) acetate (10 mg)

  • Carbon tetrachloride (CCl₄)

  • Diethyl ether

  • Standard laboratory glassware

  • Stir plate

  • Filtration apparatus

Procedure:

  • To a stirred solution of 3-diazo-piperidin-2-one (2 mmol) in methanol (15 ml) at 25°C, add rhodium(II) acetate (10 mg).

  • Allow the mixture to stand and stir for 1-4 hours at 25°C. Monitor the reaction by observing the cessation of nitrogen gas evolution.

  • Once the reaction is complete, remove the solvent (methanol) under vacuum.

  • Dissolve the resulting residue in carbon tetrachloride (20 ml).

  • Filter the solution to remove the rhodium catalyst.

  • Remove the solvent (carbon tetrachloride) from the filtrate under vacuum.

  • Crystallize the final residue from diethyl ether to yield 3-Methoxy-piperidin-2-one as a white, waxy solid.

Characterization Data:

  • Yield: 82%

  • Melting Point: 35-37°C

  • IR (nujol, cm⁻¹): 3272, 1670, 1335, 1204, 1102

  • ¹H NMR (CDCl₃, 250 MHz) δ: 7.7 (1H, bs, N-H), 3.75 (1H, dd, J=7.3, 4.9 Hz, OCH)

Reaction Mechanisms and Synthetic Potential

This compound possesses several reactive sites that can be exploited for further chemical modification. The key functional groups—the lactam nitrogen, the carbonyl group, and the C-H bond at the methoxy-bearing carbon—offer opportunities for diverse chemical transformations.

Caption: Potential reaction pathways for this compound.

  • N-Alkylation and N-Acylation: The lactam nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated. This is a common strategy for introducing diverse side chains, which is critical for structure-activity relationship (SAR) studies in drug discovery.

  • Lactam Reduction: The carbonyl group of the lactam can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 3-methoxypiperidine. This transformation opens access to a different class of compounds where the piperidine nitrogen is more basic and can be protonated under physiological conditions.

  • Substitution at the C3 Position: The proton at the C3 position is alpha to the carbonyl group, making it potentially acidic. Under strong basic conditions, this position could be deprotonated to form an enolate, which can then react with various electrophiles. This would allow for the introduction of new substituents at this stereocenter.

Visualized Workflows and Mechanisms

Synthesis of 3-Methoxy-piperidin-2-one

The synthesis from 3-diazo-piperidin-2-one is a straightforward and high-yielding process.

G

Caption: Workflow for the synthesis of 3-Methoxy-piperidin-2-one.

Proposed Reaction Mechanism: Rhodium-Catalyzed O-H Insertion

The mechanism for the rhodium-catalyzed insertion is believed to proceed through a rhodium carbene intermediate.

G

Caption: Proposed mechanism for Rh-catalyzed O-H insertion.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for applications in medicinal chemistry and drug development. The established protocol for its synthesis via rhodium-catalyzed O-H insertion provides reliable access to this building block. Its multiple reactive sites allow for a wide range of chemical modifications, enabling the creation of diverse compound libraries for screening and optimization. Further exploration of the reactivity and biological activity of derivatives of this compound is a promising avenue for the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Derivatization of 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of the methoxy group in 3-Methoxypiperidin-2-one, a common scaffold in medicinal chemistry. The primary focus is on the O-demethylation to yield 3-Hydroxypiperidin-2-one, a key intermediate for further functionalization in drug discovery programs. This note outlines two robust protocols utilizing Boron Tribromide (BBr₃) and Hydrobromic Acid (HBr), respectively. It includes methodologies for reaction execution, product purification, and comprehensive analytical characterization. All quantitative data are summarized for comparative analysis, and workflows are visualized to enhance understanding and reproducibility.

Introduction

The piperidin-2-one core is a privileged scaffold found in a variety of biologically active compounds. Modification at the C3 position is a common strategy for modulating the pharmacological properties of these molecules. The conversion of a methoxy group at this position to a hydroxyl group provides a versatile handle for introducing further diversity through esterification, etherification, or other nucleophilic substitution reactions. This process, known as O-demethylation, is a critical step in many synthetic routes.

This application note details two widely applicable methods for the O-demethylation of this compound: a mild and efficient procedure using the Lewis acid Boron Tribromide (BBr₃), and a classical approach using a strong Brønsted acid, Hydrobromic Acid (HBr). The choice of method may depend on substrate compatibility, available equipment, and desired scale.

Signaling Pathways and Experimental Workflows

The derivatization of this compound to 3-Hydroxypiperidin-2-one is a direct chemical transformation. The logical workflow for this process, from starting material to the characterized final product, is outlined below.

Derivatization_Workflow Experimental Workflow: O-Demethylation Start This compound Reagent O-Demethylation Reagent (BBr3 or HBr) Start->Reagent Addition Reaction Reaction/ Work-up Reagent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product 3-Hydroxypiperidin-2-one Purification->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: General workflow for the O-demethylation of this compound.

Materials and Methods

Materials
  • This compound (Starting Material)

  • Boron tribromide (BBr₃), 1 M solution in dichloromethane

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Instrumentation
  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR)

  • Mass Spectrometer (MS)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Experimental Protocols

Protocol 1: O-Demethylation using Boron Tribromide (BBr₃)

This method is generally preferred for its milder reaction conditions and high efficiency.

BBr3_Protocol Protocol Workflow: BBr3 O-Demethylation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve this compound in anhydrous DCM Cool Cool solution to 0 °C Dissolve->Cool Add_BBr3 Add BBr3 solution dropwise Cool->Add_BBr3 Stir Stir at 0 °C to room temperature Add_BBr3->Stir Quench Quench with MeOH Stir->Quench Neutralize Neutralize with sat. NaHCO3 Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica gel column chromatography Concentrate->Chromatography

Caption: Step-by-step workflow for the BBr₃ mediated O-demethylation.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of Boron Tribromide (BBr₃) in DCM (1.5 - 2.0 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.

  • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-Hydroxypiperidin-2-one.

Protocol 2: O-Demethylation using Hydrobromic Acid (HBr)

This is a more classical and cost-effective method, though it often requires higher temperatures.

HBr_Protocol Protocol Workflow: HBr O-Demethylation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Mix Mix this compound with 48% aq. HBr Heat Heat to reflux (e.g., 100-120 °C) Mix->Heat Cool_Neutralize Cool and neutralize with a strong base (e.g., NaOH) Heat->Cool_Neutralize Extract Extract with a suitable organic solvent (e.g., EtOAc) Cool_Neutralize->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica gel column chromatography Concentrate->Chromatography

Application of Piperidin-2-one Scaffolds in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidin-2-one core, a six-membered saturated lactam, represents a privileged scaffold in the synthesis of a diverse array of natural products, particularly alkaloids. Its inherent functionality allows for a variety of chemical transformations, making it a versatile building block for the construction of complex molecular architectures. While the direct application of 3-methoxypiperidin-2-one is not extensively documented in the total synthesis of natural products, the strategic use of substituted piperidin-2-ones and masked equivalents like methoxypyridines is a powerful approach. These strategies enable the stereocontrolled introduction of nitrogen-containing heterocyclic systems, which are central to the biological activity of many alkaloids.

This document provides detailed application notes and protocols for the use of piperidin-2-one and related synthons in the total synthesis of representative natural products, including the quinolizidine alkaloid (±)-Sparteine and the Lycopodium alkaloid (±)-Lycoposerramine R.

Application Note 1: Synthesis of (±)-Sparteine via a Dearomatization/Cyclization Strategy

The total synthesis of (±)-Sparteine, a tetracyclic quinolizidine alkaloid known for its use as a chiral ligand in asymmetric synthesis, can be achieved from simple starting materials through a key dearomative cyclization strategy. This approach highlights the formation of a functionalized quinolizidine core that is then elaborated to the final natural product.

Key Features:

  • Convergent Strategy: The synthesis efficiently assembles the core structure from readily available pyridine and glutaryl chloride.

  • Scalability: The described route is amenable to gram-scale synthesis.[1]

  • Strategic Piperidinone Formation: An intermediate piperidinone (quinolizidone) is formed and subsequently reduced to construct the sparteine skeleton.

Synthetic Pathway Overview

The synthesis commences with the reaction of pyridine and glutaryl chloride, which, upon selective quenching with methanol, yields a key functionalized quinolizidine intermediate. This intermediate undergoes a series of reductions and an intramolecular enolate addition to construct the characteristic tetracyclic framework of sparteine.

Sparteine_Synthesis Pyridine Pyridine Quinolizidine Functionalized Quinolizidine (Piperidinone precursor) Pyridine->Quinolizidine GlutarylChloride Glutaryl Chloride GlutarylChloride->Quinolizidine Methanol Methanol Methanol->Quinolizidine Reduction1 Reduction Quinolizidine->Reduction1 EnolateAddition Intramolecular Enolate Addition Reduction1->EnolateAddition Reduction2 Reduction EnolateAddition->Reduction2 Sparteine (±)-Sparteine Reduction2->Sparteine

Caption: Synthetic workflow for the total synthesis of (±)-Sparteine.

Quantitative Data
StepProductYield (%)Reference
Dearomative CyclizationFunctionalized QuinolizidineHigh[1][2]
Intramolecular Enolate Addition & ReductionPrecursor to SparteineGood[1]
Final Reduction(±)-SparteineGood[1]
Experimental Protocol: Key Intramolecular Enolate Addition

This protocol describes the crucial step of forming the carbocyclic scaffold of sparteine from the quinolizidine intermediate.

Materials:

  • Functionalized quinolizidine intermediate

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Dissolve the functionalized quinolizidine intermediate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of LDA (1.1 equivalents) in THF to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour to ensure complete enolate formation.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours to facilitate the intramolecular cyclization.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the cyclized product.

Application Note 2: Synthesis of (±)-Lycoposerramine R Using a Methoxypyridine as a Masked Piperidinone

The total synthesis of the Lycopodium alkaloid (±)-Lycoposerramine R demonstrates the utility of a methoxypyridine as a masked pyridone (the oxidized form of a piperidine). This strategy allows for the construction of the complex tetracyclic core, with the piperidine ring being installed in the later stages of the synthesis.

Key Features:

  • Masked Piperidinone Strategy: A methoxypyridine serves as a stable precursor to the pyridone moiety, which is later unmasked.[3]

  • Key Quaternary Center Formation: An Eschenmoser-Claisen rearrangement is employed to stereoselectively install a critical all-carbon quaternary center.[3]

  • Late-Stage Piperidine Formation: The piperidine ring is constructed towards the end of the synthesis via reductive amination.

Synthetic Pathway Overview

The synthesis begins with the construction of a key tetracyclic intermediate containing the methoxypyridine moiety. A crucial Eschenmoser-Claisen rearrangement establishes the quaternary carbon center. Subsequent functional group manipulations, including reduction and oxidation, lead to a ketoaldehyde precursor. Finally, a reductive amination sequence is used to form the piperidine ring and complete the synthesis of (±)-Lycoposerramine R.

Lycoposerramine_R_Synthesis Start Starting Materials Tetracycle Methoxypyridine- containing Tetracycle Start->Tetracycle EschenmoserClaisen Eschenmoser-Claisen Rearrangement Tetracycle->EschenmoserClaisen QuaternaryCenter Intermediate with Quaternary Center EschenmoserClaisen->QuaternaryCenter FGI Functional Group Interconversions QuaternaryCenter->FGI Ketoaldehyde Ketoaldehyde Precursor FGI->Ketoaldehyde ReductiveAmination Reductive Amination Ketoaldehyde->ReductiveAmination Lycoposerramine (±)-Lycoposerramine R ReductiveAmination->Lycoposerramine

Caption: Synthetic workflow for (±)-Lycoposerramine R.

Quantitative Data
StepProductYield (%)Reference
Eschenmoser-Claisen RearrangementIntermediate with Quaternary Center94[3]
IodolactonizationSpiro-fused lactone78[3]
LAH ReductionDiol intermediate72[3]
Swern OxidationKetoaldehyde precursorquant.[3]
Experimental Protocol: Late-Stage Piperidine Ring Formation

This protocol outlines the final steps of the (±)-Lycoposerramine R synthesis, involving the formation of the piperidine ring via reductive amination.

Materials:

  • Ketoaldehyde precursor

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB) or other suitable reducing agent

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

Procedure:

  • Iminium Ion Formation and Reduction:

    • Dissolve the ketoaldehyde precursor in anhydrous DCM under an inert atmosphere.

    • Add benzylamine (1.1 equivalents) and stir at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 equivalents) in portions and continue stirring at room temperature for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Hydrogenolysis (Debenzylation):

    • Dissolve the N-benzylated intermediate in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the debenzylated product, which is (±)-Lycoposerramine R. Further purification may be performed if necessary.

The strategic use of piperidin-2-one and its masked equivalents is a cornerstone in the total synthesis of numerous alkaloids. The examples of (±)-Sparteine and (±)-Lycoposerramine R illustrate two distinct and powerful approaches: the construction and subsequent modification of a piperidinone ring within a complex scaffold, and the use of a masked piperidinone (methoxypyridine) for late-stage introduction of the piperidine heterocycle. These methodologies provide a versatile toolkit for synthetic chemists targeting complex nitrogen-containing natural products. The detailed protocols provided herein offer a practical guide for researchers in the fields of organic synthesis and drug development.

References

Application Note: A Scalable Synthesis of 3-Methoxypiperidin-2-one for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable synthetic route for the preparation of 3-Methoxypiperidin-2-one, a key building block in the development of novel therapeutics. The described protocol focuses on a two-step process commencing with a Michael addition followed by a reductive amination and subsequent lactamization. This methodology is designed to be efficient, cost-effective, and amenable to large-scale production, making it highly suitable for supplying the quantities of material required for preclinical studies. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its substituted piperidinone core is a common motif in medicinal chemistry, appearing in compounds targeting a range of therapeutic areas. The development of a scalable and reproducible synthesis is therefore of paramount importance to accelerate drug discovery programs. This document provides a detailed protocol for the multi-gram synthesis of this compound, focusing on process safety, product purity, and scalability.

Synthetic Pathway

The overall synthetic strategy involves a two-step sequence starting from commercially available reagents. The key steps are a Michael addition of nitromethane to methyl acrylate, followed by a one-pot reduction of the nitro group and subsequent cyclization to form the desired lactam.

Synthetic Pathway for this compound cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Amination and Lactamization Methyl acrylate Methyl acrylate Intermediate_A Methyl 4-nitrobutanoate Methyl acrylate->Intermediate_A DBU, THF, 0 °C to rt Nitromethane Nitromethane Nitromethane->Intermediate_A This compound This compound Intermediate_A->this compound 1. NaBH4, NiCl2·6H2O, MeOH 2. Heat Scale-up Workflow start Starting Materials (Methyl acrylate, Nitromethane) step1 Step 1: Michael Addition (DBU, THF) start->step1 workup1 Aqueous Workup & Extraction step1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Intermediate: Methyl 4-nitrobutanoate purification1->intermediate step2 Step 2: Reductive Amination & Lactamization (NaBH4, NiCl2, MeOH) intermediate->step2 workup2 Filtration & Aqueous Workup step2->workup2 purification2 Recrystallization workup2->purification2 final_product Final Product: This compound purification2->final_product

Application Note: A Reliable Protocol for the N-Alkylation of 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of lactams, such as 3-methoxypiperidin-2-one, is a crucial transformation in organic synthesis, providing access to a diverse range of compounds with potential applications in medicinal chemistry and drug development. The introduction of an alkyl group on the nitrogen atom of the lactam ring can significantly modulate the molecule's biological activity, physicochemical properties, and pharmacokinetic profile. This document provides a detailed experimental procedure for the N-alkylation of this compound, a valuable building block in the synthesis of various biologically active molecules. The protocol is based on established methods for the N-alkylation of amides and lactams, ensuring a high probability of success and reproducibility.

Experimental Protocol: N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes a general and widely used method for the N-alkylation of lactams, which involves the deprotonation of the lactam with a strong base, followed by quenching with an electrophilic alkylating agent.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1-0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of the lactam.

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions reported for the N-alkylation of amides and lactams, which can be adapted for this compound.

Method Base Alkylating Agent Solvent Catalyst/Additive Temperature Reference
Conventional NaHAlkyl halideDMF/THF-0 °C to RT[1][2]
Conventional KOH / K₂CO₃Alkyl halideDMF-Room Temp.[3]
Phase Transfer Catalysis (PTC) KOH / K₂CO₃Alkyl halideTolueneTBAB50-110 °C[1][2]
Microwave-Assisted (Solvent-Free) KOH / K₂CO₃Alkyl halide-TBAB300W[1]
Catalytic (with Alcohols) K₂CO₃AlcoholTolueneNi/SiO₂-Al₂O₃130-175 °C[4][5]
High Temperature (with Ethers) -Dialkyl ether-Al₂O₃200-400 °C[6]

TBAB: Tetrabutylammonium bromide

Mandatory Visualization

experimental_workflow Experimental Workflow for N-Alkylation start Start: this compound dissolution Dissolve in Anhydrous DMF start->dissolution deprotonation Deprotonation with NaH at 0 °C dissolution->deprotonation alkylation Addition of Alkyl Halide deprotonation->alkylation reaction Stir at Room Temperature (2-24h) alkylation->reaction quenching Quench with sat. NH4Cl reaction->quenching extraction Workup: EtOAc/Water Extraction quenching->extraction purification Purification: Flash Chromatography extraction->purification product Final Product: N-Alkyl-3-methoxypiperidin-2-one purification->product

Caption: Workflow for the N-alkylation of this compound.

signaling_pathway General Reaction Scheme reactant This compound intermediate Lactam Anion reactant->intermediate + Base base Base (e.g., NaH) product N-Alkyl-3-methoxypiperidin-2-one intermediate->product + R-X alkyl_halide Alkyl Halide (R-X)

References

The Untapped Potential of 3-Methoxypiperidin-2-one: A Look into Piperidine Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel synthetic routes to biologically active molecules is perpetual. Piperidine alkaloids, a prominent class of natural products, are of significant interest due to their diverse pharmacological activities. While various chiral building blocks have been employed in their synthesis, a comprehensive review of the scientific literature reveals a notable absence of 3-Methoxypiperidin-2-one as a direct precursor.

This document explores the potential application of this compound in the synthesis of piperidine alkaloids by drawing parallels with structurally similar and commonly utilized building blocks, such as 3-hydroxy- and 3-alkyl-piperidin-2-ones. While no direct experimental protocols for this compound in this context have been reported, its chemical structure suggests several plausible synthetic transformations.

Introduction to Piperidin-2-one Scaffolds in Alkaloid Synthesis

Piperidin-2-ones, also known as δ-valerolactams, are valuable intermediates in the synthesis of piperidine alkaloids. Their rigid cyclic structure provides a scaffold for the stereocontrolled introduction of substituents, which is crucial for mimicking the complex architectures of natural products. The functional group at the C-3 position, in particular, serves as a key handle for further chemical modifications.

Scientific literature extensively documents the use of 3-hydroxy- and 3-alkyl-2-piperidones as chiral synthons. For instance, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one has been reported as an important pharmaceutical intermediate.[1] Similarly, a chemo-enzymatic approach has been developed for the synthesis of enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones, which are valuable scaffolds for various naturally occurring alkaloids.[2] These examples underscore the versatility of the piperidin-2-one core in constructing complex molecular frameworks.

Hypothetical Applications of this compound

Based on the known reactivity of related compounds, we can propose several potential synthetic pathways where this compound could serve as a key starting material. The methoxy group at the C-3 position could be envisioned to act as a stable protecting group for a hydroxyl functionality or as a precursor for elimination to introduce a double bond.

A hypothetical synthetic pathway could involve the following key transformations:

  • N-Protection: The lactam nitrogen would likely require protection to prevent undesired side reactions and to modulate the reactivity of the ring.

  • Stereoselective Alkylation/Arylation: The C-3 position could potentially be deprotonated and subsequently alkylated or arylated to introduce desired side chains.

  • Lactam Reduction: The lactam carbonyl can be reduced to the corresponding amine to furnish the piperidine ring.

  • Demethylation/Further Functionalization: The methoxy group could be cleaved to reveal a hydroxyl group, which can then be used for further transformations, such as esterification or etherification, to complete the synthesis of a target alkaloid.

Below is a generalized workflow illustrating this hypothetical pathway.

G cluster_0 Hypothetical Synthetic Pathway A This compound B N-Protected this compound A->B Protection (e.g., Boc, Cbz) C C-6 Substituted Piperidin-2-one B->C Alkylation/Functionalization at C-6 D Reduced Piperidine Derivative C->D Lactam Reduction (e.g., LiAlH4) E Piperidine Alkaloid D->E Demethylation & Further Modification

Caption: Hypothetical workflow for alkaloid synthesis.

General Experimental Protocols for Related Piperidin-2-ones

While specific protocols for this compound are unavailable, the following are generalized methodologies for key transformations on similar piperidin-2-one scaffolds, adapted from the literature. These should be considered as a starting point for the development of specific procedures for the methoxy analog.

Table 1: General Reaction Conditions for Piperidin-2-one Modifications
TransformationReagents and ConditionsPurpose
N-Boc Protection Boc₂O, DMAP, CH₂Cl₂Protection of the lactam nitrogen to prevent side reactions and increase solubility in organic solvents.
Lactam Reduction LiAlH₄, THF, 0 °C to refluxReduction of the amide carbonyl to an amine, forming the piperidine ring.
Alkylation α to Carbonyl LDA or NaHMDS, THF, -78 °C; then R-XIntroduction of an alkyl substituent at the C-3 position.
O-Demethylation BBr₃, CH₂Cl₂, -78 °C to rtCleavage of the methyl ether to reveal a hydroxyl group for further functionalization.

Detailed Methodologies (Adapted from Related Syntheses)

Protocol 1: General Procedure for N-Boc Protection of a Piperidin-2-one

  • To a solution of the piperidin-2-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected piperidin-2-one.

Protocol 2: General Procedure for the Reduction of an N-Protected Piperidin-2-one

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the N-protected piperidin-2-one (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude piperidine derivative, which can be purified by column chromatography or distillation.

Visualization of Key Synthetic Steps

The following diagram illustrates the key chemical transformations that could be applied to this compound in a hypothetical synthetic route towards a piperidine alkaloid.

G cluster_workflow Key Synthetic Transformations start This compound step1 N-Protection start->step1 intermediate1 N-Protected Intermediate step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Piperidine Core step2->intermediate2 step3 Further Functionalization intermediate2->step3 product Piperidine Alkaloid step3->product

Caption: Potential synthetic transformations.

Conclusion

While the direct application of this compound in the synthesis of piperidine alkaloids remains an unexplored area of research, its structural similarity to well-established building blocks suggests its potential as a valuable synthetic intermediate. The methoxy group offers a stable protecting group for a hydroxyl functionality, which could be advantageous in multi-step syntheses. The development of synthetic routes utilizing this building block could open new avenues for the creation of novel piperidine alkaloid analogs with potentially unique biological activities. Further research is warranted to establish efficient protocols for the synthesis and functionalization of this compound and to demonstrate its utility in the total synthesis of complex natural products. The protocols and hypothetical pathways presented here provide a foundational framework for initiating such investigations.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general troubleshooting advice and example protocols for the purification of 3-Methoxypiperidin-2-one. As specific literature on the purification of this exact compound is limited, the information is based on established principles for the purification of related piperidinone and piperidine derivatives. Researchers should adapt these recommendations based on their specific experimental observations and analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Common impurities can originate from starting materials, side-products, or degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be precursors to the piperidinone ring or the methoxy group.

  • Diastereomers: If the synthesis is stereoselective, the formation of the undesired diastereomer is a common impurity.[1]

  • By-products from side reactions: These can include products of elimination, over-alkylation, or hydrolysis of the lactam ring.

  • Degradation products: this compound may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the corresponding amino acid. The stability of related compounds can be influenced by temperature and pH.[2][3]

Q2: Which chromatographic techniques are suitable for purifying this compound?

A2: Both normal-phase and reverse-phase chromatography can be employed for the purification of this compound.

  • Normal-Phase Chromatography (e.g., Flash Chromatography on Silica Gel): This is a common and effective method for separating compounds with moderate polarity like piperidinones.[1] Due to the basic nature of the piperidine nitrogen, peak tailing can be an issue.[4] Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve peak shape and separation.[4]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, especially for analytical purposes or small-scale purifications, RP-HPLC is a powerful technique.[5] Typical columns include C18, and mobile phases often consist of acetonitrile/water or methanol/water mixtures, sometimes with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Q3: Is recrystallization a viable method for purifying this compound?

A3: Recrystallization is a highly effective and scalable purification technique for crystalline solids.[6][7] The success of recrystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.[6] Screening for an appropriate solvent is the first critical step.

Q4: How can I monitor the purity of this compound during purification?

A4: Several analytical techniques can be used to assess the purity of your fractions:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of a column chromatography separation and to check the purity of fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of the components in a mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Troubleshooting Workflow for Purification Issues

TroubleshootingWorkflow start Start: Purification Issue issue Identify the Primary Issue start->issue low_yield Low Yield issue->low_yield Yield low_purity Low Purity issue->low_purity Purity co_elution Co-elution of Impurities (Chromatography) issue->co_elution Separation no_crystals No Crystal Formation (Recrystallization) issue->no_crystals Crystallization cause_yield Potential Causes: - Irreversible binding to silica - Compound instability - Inefficient extraction low_yield->cause_yield cause_purity Potential Causes: - Inappropriate solvent system - Overloaded column - Tailing of basic compound low_purity->cause_purity cause_coelution Potential Causes: - Similar polarity of compounds - Insufficient column resolution co_elution->cause_coelution cause_nocrystals Potential Causes: - Solution not supersaturated - Wrong solvent - Presence of oils/impurities no_crystals->cause_nocrystals solution_yield Solutions: - Add basic modifier to eluent - Use deactivated silica/alumina - Check pH during workup cause_yield->solution_yield solution_purity Solutions: - Optimize solvent gradient - Reduce sample load - Add triethylamine to eluent cause_purity->solution_purity solution_coelution Solutions: - Use a shallower gradient - Try a different stationary phase - Employ orthogonal purification (e.g., RP-HPLC) cause_coelution->solution_coelution solution_nocrystals Solutions: - Concentrate the solution - Add anti-solvent - Scratch the flask/seed crystals cause_nocrystals->solution_nocrystals end End: Problem Resolved solution_yield->end solution_purity->end solution_coelution->end solution_nocrystals->end

Caption: A logical workflow for troubleshooting common purification challenges.

Issue Potential Cause Recommended Solution
Low Recovery from Silica Gel Chromatography The basic nitrogen of the piperidinone ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption.[4]1. Modify the Mobile Phase: Add 0.1-1% triethylamine or a few drops of aqueous ammonia to the eluent to compete for binding sites on the silica.[4] 2. Change the Stationary Phase: Use amine-deactivated silica gel or a different stationary phase like basic or neutral alumina.[4] 3. Consider Reverse-Phase Chromatography: If the compound is sufficiently non-polar, RP-HPLC can be a good alternative.[4]
Peak Tailing in Chromatography Strong interaction between the basic analyte and acidic stationary phase.[4]1. Add a Basic Modifier: As with low recovery, adding triethylamine or ammonia to the eluent is the most common solution.[4] 2. Use a Different Stationary Phase: Amine-deactivated silica or alumina can prevent tailing.[4]
Failure to Crystallize The compound may be oily, the solution may not be supersaturated, or the chosen solvent is inappropriate.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. 2. Concentrate the Solution: Slowly evaporate the solvent to increase the concentration of the solute. 3. Add an Anti-Solvent: Add a solvent in which your compound is insoluble to induce precipitation. 4. Re-purify: If the sample is oily due to impurities, further purification by chromatography may be necessary before attempting recrystallization.
Co-elution of Impurities Impurities have similar polarity to the desired product.1. Optimize Chromatography Conditions: Use a shallower solvent gradient or an isocratic elution to improve separation. 2. Change the Solvent System: Try different solvent combinations to alter the selectivity of the separation. 3. Use an Orthogonal Purification Method: If normal-phase chromatography fails to separate impurities, try reverse-phase chromatography, or vice-versa.

Experimental Protocols

General Workflow for Purification

PurificationWorkflow start Crude Product chromatography Flash Column Chromatography (Silica Gel) start->chromatography tlc TLC Analysis of Fractions chromatography->tlc combine Combine Pure Fractions tlc->combine Fractions are pure evaporate Solvent Evaporation combine->evaporate purity_check1 Purity Check (HPLC, NMR) evaporate->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Further purification needed final_product Pure Crystalline Product purity_check1->final_product Purity > 98% filtration Filtration and Drying recrystallization->filtration filtration->final_product

Caption: A typical experimental workflow for the purification of this compound.

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"), which often results in better separation.

  • Elution:

    • Begin elution with a non-polar solvent system and gradually increase the polarity.

    • Collect fractions and monitor by TLC.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Table 1: Example Solvent Systems for Flash Chromatography

Solvent System (v/v) Polarity Notes
Ethyl Acetate / Hexanes (e.g., 20-80%)IncreasingA standard solvent system for moderately polar compounds.
Dichloromethane / Methanol (e.g., 1-10% MeOH)IncreasingGood for more polar compounds.
Ethyl Acetate / Hexanes + 0.5% TriethylamineIncreasingThe addition of triethylamine helps to reduce peak tailing.
Protocol 2: Recrystallization
  • Solvent Selection:

    • In separate test tubes, test the solubility of a small amount of the purified (but still potentially impure) product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) at room temperature and upon heating.

    • A good solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.[7]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Table 2: Potential Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity
Ethyl Acetate77Medium
Isopropanol82Medium-High
Acetonitrile82High
Toluene111Low
Water100Very High

References

Technical Support Center: Optimizing 3-Methoxypiperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxypiperidin-2-one. Our aim is to facilitate the optimization of yield and purity by addressing common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via two primary synthetic routes.

Route 1: From 3-Aminopiperidin-2-one

This route involves the diazotization of 3-aminopiperidin-2-one followed by reaction with methanol.

Q1: Low or no yield of this compound after diazotization and methanolysis.

Possible Causes:

  • Decomposition of the diazonium salt: Aliphatic diazonium salts are notoriously unstable and can decompose before reacting with methanol.

  • Incomplete diazotization: The reaction conditions may not be optimal for the complete conversion of the amine to the diazonium salt.

  • Side reactions: The intermediate carbocation may undergo elimination or react with other nucleophiles present in the reaction mixture.

  • Incorrect workup procedure: The target compound might be lost during extraction or purification.

Recommended Solutions:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process to minimize the decomposition of the diazonium salt.

  • Slow Addition of Reagents: Add the sodium nitrite solution dropwise to the acidic solution of the amine to control the reaction rate and temperature.

  • Choice of Acid: Use a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), to minimize side reactions from the counter-ion.

  • Solvent: Use methanol as the solvent for the diazotization, so it is present in large excess to act as the nucleophile.

  • pH Control: Ensure the reaction medium is sufficiently acidic to favor the formation of the diazonium salt.

  • Workup: Carefully neutralize the reaction mixture and use a suitable solvent for extraction. Consider using continuous extraction if the product has significant water solubility.

Q2: Formation of multiple unidentified byproducts.

Possible Causes:

  • Elimination reactions: The carbocation intermediate can lead to the formation of unsaturated lactams.

  • Reaction with water: If water is present, it can compete with methanol, leading to the formation of 3-hydroxypiperidin-2-one.

  • Rearrangement products: Carbocation rearrangements, although less common in this specific ring system, are a possibility.

Recommended Solutions:

  • Anhydrous Conditions: Use anhydrous methanol and ensure all glassware is thoroughly dried to minimize the formation of the hydroxy byproduct.

  • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time that maximizes product formation and minimizes byproduct formation.

  • Purification: Employ careful column chromatography to separate the desired product from the byproducts. Different solvent systems may need to be screened.

Route 2: From L-Ornithine Hydrochloride

This route involves the cyclization of an L-ornithine derivative. The direct conversion to this compound from ornithine is not well-documented and likely proceeds via the formation of 3-aminopiperidin-2-one as an intermediate. Therefore, troubleshooting for this route focuses on the initial cyclization step to the amine.

Q1: Low yield of 3-aminopiperidin-2-one during cyclization of L-ornithine methyl ester.

Possible Causes:

  • Incomplete cyclization: The reaction conditions (base, temperature, time) may not be optimal for the intramolecular amide formation.

  • Side reactions: Intermolecular polymerization can compete with the desired intramolecular cyclization.

  • Epimerization: The stereocenter at the 3-position can be susceptible to epimerization under basic conditions.

Recommended Solutions:

  • Choice of Base: Use a non-nucleophilic base, such as sodium methoxide in methanol, to promote cyclization. The amount of base is critical and should be optimized.

  • High Dilution: Performing the cyclization under high dilution conditions can favor the intramolecular reaction over intermolecular polymerization.

  • Temperature and Reaction Time: Optimize the reaction temperature and time. Lower temperatures may be necessary to minimize epimerization. Monitor the reaction progress to avoid prolonged reaction times that could lead to side reactions.

  • Purification of Intermediate: Ensure the L-ornithine methyl ester dihydrochloride starting material is pure.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for higher yield?

A: The synthesis starting from 3-aminopiperidin-2-one is reported to give a slightly higher yield for the final methoxylation step. However, the overall yield will also depend on the efficiency of the synthesis of the 3-aminopiperidin-2-one precursor itself.

Q: What are the key safety precautions for the diazotization reaction?

A: Diazonium salts can be explosive, especially when isolated in a dry state. It is crucial to keep them in solution and at low temperatures. Reactions should be carried out behind a blast shield, and appropriate personal protective equipment should be worn. Sodium nitrite is toxic and should be handled with care.

Q: How can I monitor the progress of these reactions?

A: Thin-layer chromatography (TLC) is a convenient method. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. Staining with ninhydrin can be useful for visualizing the starting amine in the reaction from 3-aminopiperidin-2-one.

Q: What is a suitable method for the purification of this compound?

A: Column chromatography on silica gel is a common method for purification. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol may be effective. The polarity will need to be optimized based on TLC analysis.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureRoute 1: From 3-Aminopiperidin-2-oneRoute 2: From L-Ornithine Hydrochloride
Starting Material 3-Aminopiperidin-2-oneL-Ornithine Hydrochloride
Key Reaction Step Diazotization and MethanolysisEsterification and Cyclization
Reported Relative Yield Slightly HigherGenerally Lower
Key Challenges Instability of diazonium intermediate, side reactionsPotential for polymerization and epimerization
Number of Steps Fewer (if starting material is available)More

Table 2: Typical Reaction Conditions (Illustrative)

ParameterRoute 1: Diazotization/MethanolysisRoute 2: Cyclization of Ornithine Ester
Solvent MethanolMethanol
Reagents Sodium Nitrite, Acid (e.g., HBF₄)Sodium Methoxide
Temperature 0 - 5 °C-10 to 0 °C
Reaction Time 1 - 3 hours12 - 24 hours
Typical Yield 40 - 60%70 - 85% (for the cyclization step)

Note: These are illustrative conditions and should be optimized for specific experimental setups.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Aminopiperidin-2-one (Illustrative)

  • Dissolve 3-aminopiperidin-2-one (1.0 eq) in anhydrous methanol at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of tetrafluoroboric acid (1.1 eq) in methanol while maintaining the temperature at 0 °C.

  • Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of (R)-3-Aminopiperidin-2-one hydrochloride from D-Ornithine Hydrochloride (Based on Patent Literature)

This protocol describes the synthesis of the precursor for Route 1.

  • Esterification: Suspend D-ornithine hydrochloride (1.0 eq) in methanol. Cool to 0-5 °C and slowly add acetyl chloride (2.0 eq). Heat the mixture to 45-65 °C for several hours until the reaction is complete. Cool the solution to allow the product, (R)-methyl 2,5-diaminopentanoate dihydrochloride, to crystallize. Filter and dry the solid.

  • Cyclization: Dissolve the (R)-methyl 2,5-diaminopentanoate dihydrochloride (1.0 eq) in methanol and cool to -10 to -5 °C. Slowly add a solution of sodium methoxide (2.6 eq) in methanol, keeping the temperature below 0 °C. Stir the mixture for several hours at this temperature.

  • Salt Formation: Adjust the pH with hydrochloric acid in methanol to precipitate (R)-3-aminopiperidin-2-one hydrochloride. Filter the solid and wash with cold methanol.

Visualizations

experimental_workflow_route1 cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 3-Aminopiperidin-2-one diazotization Diazotization (NaNO₂, HBF₄, 0-5°C) start->diazotization 1. methanolysis Methanolysis (in Methanol) diazotization->methanolysis 2. quench Quench (NaHCO₃) methanolysis->quench 3. extract Extraction (DCM) quench->extract 4. purify Column Chromatography extract->purify 5. product This compound purify->product 6.

Caption: Workflow for the synthesis of this compound from 3-Aminopiperidin-2-one.

troubleshooting_low_yield_route1 issue Low Yield of This compound cause1 Diazonium Salt Decomposition issue->cause1 cause2 Incomplete Diazotization issue->cause2 cause3 Side Reactions (Elimination/Hydrolysis) issue->cause3 solution1 Strict Temperature Control (0-5°C) cause1->solution1 solution2 Slow Reagent Addition cause1->solution2 cause2->solution2 solution3 Optimize Acid & pH cause2->solution3 solution4 Use Anhydrous Methanol cause3->solution4

Caption: Troubleshooting logic for low yield in the diazotization/methanolysis route.

Technical Support Center: Synthesis of 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxypiperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory-scale synthetic routes to this compound are:

  • O-methylation of 3-Hydroxypiperidin-2-one: This is a common and direct method, often employing a Williamson ether synthesis approach.

  • From L-Glutamic Acid: A multi-step synthesis starting from the chiral pool, which can yield enantiomerically pure product. This route involves the formation of a protected piperidine ring system followed by functional group manipulations.

Q2: What are the typical reagents used for the methylation of 3-Hydroxypiperidin-2-one?

A2: Typical methylation reagents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. The choice of base and solvent is critical to minimize side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and silver oxide (Ag₂O).

Troubleshooting Guide: Common Side Products and Solutions

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on identifying and mitigating the formation of common side products.

Issue 1: Incomplete reaction, with starting material (3-Hydroxypiperidin-2-one) remaining.

  • Question: My reaction is incomplete, and I still have a significant amount of 3-Hydroxypiperidin-2-one. What could be the cause?

  • Answer: Incomplete reactions are often due to issues with the reagents or reaction conditions.

    • Insufficient Base: The base is crucial for deprotonating the hydroxyl group to form the more nucleophilic alkoxide. Ensure you are using a sufficiently strong base and an adequate molar equivalent.

    • Inactive Methylating Agent: Methyl iodide and dimethyl sulfate can degrade over time. Use freshly opened or properly stored reagents.

    • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    Troubleshooting Workflow for Incomplete Reaction

    G start Incomplete Reaction: 3-Hydroxypiperidin-2-one Remaining check_base Verify Base: - Strength (e.g., NaH) - Molar Equivalents start->check_base check_reagent Check Methylating Agent: - Freshness - Purity start->check_reagent check_conditions Review Reaction Conditions: - Temperature - Time start->check_conditions increase_equivalents Increase Base/ Methylating Agent Equivalents check_base->increase_equivalents use_fresh_reagent Use Fresh/ Purified Reagent check_reagent->use_fresh_reagent optimize_conditions Optimize Temperature/ Reaction Time check_conditions->optimize_conditions monitor Monitor by TLC/LC-MS increase_equivalents->monitor use_fresh_reagent->monitor optimize_conditions->monitor end Reaction Completion monitor->end

Issue 2: Presence of an unexpected product with a similar molecular weight.

  • Question: I have isolated a byproduct with the same mass as my desired product. What could it be?

  • Answer: A common side product in the methylation of lactams is the N-methylated isomer, 1-Methyl-3-methoxypiperidin-2-one . This occurs when the nitrogen atom of the lactam is methylated in addition to the oxygen atom.

    Table 1: Comparison of O- and N-Methylated Products

PropertyThis compound (Desired)1-Methyl-3-methoxypiperidin-2-one (Side Product)
Structure O-MethylatedN-Methylated
Molecular Weight IdenticalIdentical
Polarity Generally more polarGenerally less polar

Issue 3: Formation of a lower molecular weight, unsaturated byproduct.

  • Question: I am observing a byproduct that appears to be the result of dehydration. What is this and how can I avoid it?

  • Answer: This is likely due to an elimination reaction, which is a known competing pathway in Williamson ether synthesis. [1][2]The base can act on the substrate to eliminate the hydroxyl group (or a derivative), leading to the formation of Tetrahydropyridin-2-one .

    Table 2: Elimination Side Product

Side ProductFormation MechanismHow to Minimize
Tetrahydropyridin-2-one E2 elimination promoted by a strong base.Use milder reaction conditions (lower temperature), a less hindered base, and a more reactive methylating agent to favor the S\N2 reaction.

Experimental Protocols

Protocol 1: General Procedure for O-methylation of 3-Hydroxypiperidin-2-one

  • Preparation: To a solution of 3-Hydroxypiperidin-2-one in a suitable anhydrous aprotic solvent (e.g., THF, DMF), add a base (e.g., 1.1 equivalents of NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium alkoxide.

  • Methylation: Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., 1.2 equivalents of methyl iodide) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: The specific base, solvent, temperature, and reaction time should be optimized for your specific setup and scale.

This guide provides a starting point for troubleshooting common issues in the synthesis of this compound. For more complex issues, further investigation and consultation of the chemical literature are recommended.

References

Technical Support Center: Stereoselective Synthesis of 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers engaged in the stereoselective synthesis of 3-Methoxypiperidin-2-one. The content is designed for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis, focusing on improving stereoselectivity and overall reaction efficiency.

Q1: My reaction shows very low diastereoselectivity or enantioselectivity. What are the primary factors to investigate?

A1: Low stereoselectivity is a common issue and can stem from several factors. Systematically investigate the following:

  • Chiral Auxiliary or Catalyst Integrity: Ensure the chiral auxiliary or catalyst is of high purity and has not degraded. For auxiliaries like (R)-phenylglycinol derivatives, verify their enantiomeric purity before use. For catalytic reactions, ensure the catalyst was handled under appropriate inert conditions if it is air or moisture sensitive.

  • Base and Deprotonation Conditions: The choice of base and the temperature of deprotonation are critical for forming a well-defined enolate. For lithium-based enolates (e.g., using LDA or s-BuLi), the temperature should be kept low (typically -78 °C) to prevent enolate equilibration or side reactions, which can scramble stereochemistry.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Non-coordinating solvents like toluene or THF are often preferred. A screen of different aprotic solvents may be necessary.

  • Temperature Control: Maintain strict temperature control throughout the reaction, from deprotonation to the electrophilic quench. Temperature fluctuations can lead to loss of stereocontrol.

  • Steric Hindrance: The steric bulk of the N-protecting group or chiral auxiliary plays a crucial role in directing the approach of the electrophile. If selectivity is poor, consider using a bulkier auxiliary.

Q2: I am observing significant amounts of O-alkylation instead of the desired C3-alkoxylation. How can I improve C-alkylation selectivity?

A2: The competition between C- and O-alkylation of lactam enolates is governed by Hard-Soft Acid-Base (HSAB) theory and reaction conditions.

  • Counterion: Lithium enolates tend to favor C-alkylation more than sodium or potassium enolates due to the formation of tighter aggregates.

  • Solvent: Aprotic, non-polar solvents generally favor C-alkylation.

  • Electrophile: While you are targeting alkoxylation, the choice of the methoxy source is important. A "harder" electrophile might favor O-alkylation. Consider using an electrophilic oxygen source followed by methylation if direct methoxylation is problematic.

  • Additives: Additives like HMPA can disrupt enolate aggregates and may increase O-alkylation. Conversely, Lewis acids can sometimes be used to coordinate with the carbonyl oxygen and favor C-alkylation, although this can interfere with stereoselectivity.

Q3: The reaction yield is low, and the starting material is recovered. What can I do to improve conversion?

A3: Low conversion suggests issues with the deprotonation or the reactivity of the electrophile.

  • Base Stoichiometry: Ensure at least a full equivalent of a strong, non-nucleophilic base (e.g., LDA, LHMDS) is used. For substrates with other acidic protons, more than one equivalent may be necessary.[1]

  • Deprotonation Time/Temperature: Allow sufficient time for complete enolate formation at low temperature before adding the electrophile. A slight increase in the deprotonation temperature (e.g., from -78 °C to -60 °C) might improve the rate, but monitor for impacts on stereoselectivity.

  • Electrophile Reactivity: Confirm the reactivity of your methoxy source. If using a reagent like methoxymethyl chloride (MOMCl), ensure it has not degraded.

  • Reaction Time: The reaction may simply be slow at low temperatures. Monitor the reaction by TLC or LC-MS over an extended period to determine the optimal reaction time.

Q4: How can I confirm the stereochemistry of my final product?

A4: Determining the absolute and relative stereochemistry is crucial.

  • NMR Spectroscopy: For diastereomers, 1H NMR coupling constants and Nuclear Overhauser Effect (NOE) experiments can help determine the relative stereochemistry.

  • Chiral Chromatography: Chiral HPLC or SFC is the most common method for determining enantiomeric excess (ee) or diastereomeric ratio (dr).

  • X-ray Crystallography: If a crystalline derivative can be formed, single-crystal X-ray analysis provides unambiguous proof of both relative and absolute stereochemistry.[1]

  • Optical Rotation: Comparison of the measured optical rotation to literature values for known compounds can be used for assignment of absolute configuration.

Data Presentation: Diastereoselective Alkylation

EntryN-Protecting GroupBase (Equivalents)Temperature (°C)Diastereomeric Ratio (dr)Yield (%)
1(R)-1-Phenyl-2-hydroxyethyls-BuLi (2.5)-78>99:191
2(R)-1-Phenyl-2-(TBSO)ethyls-BuLi (1.5)-781:2.590

Data adapted from a study on 3-methylpiperidin-2-one synthesis, demonstrating the critical role of a free hydroxyl on the chiral auxiliary for high diastereoselectivity.[1]

Experimental Protocols

Key Experiment: Diastereoselective Synthesis of N-((R)-1-Phenyl-2-hydroxyethyl)-3-methoxypiperidin-2-one

This protocol is a representative method adapted from diastereoselective alkylation procedures for similar lactams.[1]

Step 1: Synthesis of N-((R)-1-Phenyl-2-hydroxyethyl)piperidin-2-one

  • To a solution of δ-valerolactone (1.0 eq) in toluene is added (R)-phenylglycinol (1.0 eq).

  • The mixture is heated to reflux with a Dean-Stark trap for 12-18 hours until no more water is collected.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography (e.g., ethyl acetate/hexanes) to yield the N-substituted piperidin-2-one.

Step 2: Diastereoselective α-Hydroxylation and Methylation

  • A solution of N-((R)-1-Phenyl-2-hydroxyethyl)piperidin-2-one (1.0 eq) in anhydrous THF (0.1 M) is prepared in a flame-dried, three-neck flask under an argon atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • s-BuLi (2.5 eq, as a solution in cyclohexane) is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred for 1 hour at -78 °C.

  • A solution of a suitable electrophilic oxygen source (e.g., a Davis oxaziridine, 1.2 eq) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for 4-6 hours and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous NH4Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to yield the crude 3-hydroxy intermediate.

  • The crude alcohol is dissolved in anhydrous THF, cooled to 0 °C, and treated with NaH (1.5 eq, 60% dispersion in mineral oil).

  • After stirring for 30 minutes, methyl iodide (1.5 eq) is added, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • The final product, this compound, is purified by flash column chromatography. The diastereomeric ratio is determined by chiral HPLC analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Stereoselective Reaction cluster_analysis Workup & Analysis start Start Materials (δ-valerolactone, (R)-phenylglycinol) lactam_formation Lactam Formation (Reflux in Toluene) start->lactam_formation purification1 Purification 1 (Chromatography) lactam_formation->purification1 chiral_lactam N-Protected Piperidin-2-one purification1->chiral_lactam deprotonation Deprotonation (s-BuLi, THF, -78°C) chiral_lactam->deprotonation electrophile_add Add Electrophile (e.g., Davis Oxaziridine) deprotonation->electrophile_add methylation O-Methylation (NaH, MeI) electrophile_add->methylation quench Reaction Quench (aq. NH4Cl) methylation->quench workup Aqueous Workup & Extraction quench->workup purification2 Purification 2 (Chromatography) workup->purification2 analysis Analysis (NMR, Chiral HPLC) purification2->analysis final_product Final Product (this compound) analysis->final_product

Caption: Workflow for diastereoselective this compound synthesis.

Troubleshooting Logic for Low Stereoselectivity

troubleshooting_stereoselectivity start Low Stereoselectivity Observed (dr or ee) temp_check Was Temperature Strictly Controlled at -78°C? start->temp_check temp_no No temp_check->temp_no No base_check Was the Base (e.g., s-BuLi) Titered & Added Slowly? temp_check->base_check Yes temp_yes Yes temp_fix Action: Improve cooling bath & monitoring. Rerun. temp_no->temp_fix base_no No base_check->base_no No aux_check Is the Chiral Auxiliary/Catalyst of High Enantiomeric Purity? base_check->aux_check Yes base_yes Yes base_fix Action: Titer base before use. Ensure slow, dropwise addition. base_no->base_fix aux_no No aux_check->aux_no No solvent_check Is the Solvent Anhydrous & Aprotic? aux_check->solvent_check Yes aux_yes Yes aux_fix Action: Verify purity of chiral source. Recrystallize or re-purify if needed. aux_no->aux_fix solvent_no No solvent_check->solvent_no No outcome Problem Likely Resolved or System Requires Re-evaluation (e.g., different auxiliary/catalyst) solvent_check->outcome Yes solvent_yes Yes solvent_fix Action: Use freshly distilled solvent from a suitable drying agent. solvent_no->solvent_fix

References

Stability issues and degradation of 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 3-Methoxypiperidin-2-one. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Disclaimer: this compound is a specialty chemical with limited publicly available stability data. The information provided herein is based on the general chemical principles of its core functional groups (a lactam and a methoxy ether) and related compounds. The degradation pathways and products described are hypothetical and should be confirmed through rigorous experimental analysis.

Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and use of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) 1. Oxidation: Exposure to air and/or light can lead to oxidative degradation. 2. Hygroscopicity: Absorption of moisture from the atmosphere.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial. 2. Store in a desiccator or a controlled low-humidity environment.
Inconsistent experimental results or loss of compound activity Degradation of the compound: The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions. The methoxy group can also be susceptible to degradation.1. Prepare solutions fresh before use. 2. Avoid extreme pH conditions in your experimental setup. If necessary, use a buffered system. 3. Analyze the purity of the compound before use, especially if it has been stored for an extended period.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Formation of degradation products: This indicates that the compound has started to degrade under the experimental or storage conditions.1. Perform a forced degradation study to identify potential degradation products and their retention times. 2. Adjust storage and experimental conditions to minimize degradation (e.g., lower temperature, protection from light, use of antioxidants).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two most likely degradation pathways are:

  • Hydrolysis: The cyclic amide (lactam) bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. This would result in the opening of the piperidinone ring to form 5-amino-3-methoxyhexanoic acid.

  • Oxidation: The methoxy group and the carbon atom alpha to the nitrogen in the piperidine ring are potential sites for oxidation. Oxidative degradation can be initiated by exposure to air (oxygen), light, or oxidizing agents.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) in a tightly sealed container at low temperatures (e.g., 2-8 °C) is advisable.

Q3: How can I check the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is a common and effective method for assessing the purity of organic compounds. Other techniques like Gas Chromatography (GC) (if the compound is sufficiently volatile and thermally stable) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity and identify any potential impurities or degradation products.

Q4: I am observing a new, more polar spot on my TLC plate after my reaction. What could it be?

A4: A more polar spot on a TLC plate often indicates the formation of a more polar compound. In the case of this compound, this could be the product of hydrolysis, 5-amino-3-methoxyhexanoic acid, which contains both a carboxylic acid and an amine group, making it significantly more polar than the starting lactam.

Q5: Can the 3-methoxy group influence the stability of the piperidin-2-one ring?

A5: The electronic effect of the 3-methoxy group could potentially influence the reactivity of the lactam ring. An electron-withdrawing inductive effect might slightly increase the susceptibility of the carbonyl carbon to nucleophilic attack, potentially affecting the rate of hydrolysis. However, without specific experimental data, this remains a theoretical consideration. Studies on similar beta-lactam structures have shown that methoxy substitution can in some cases increase stability against enzymatic hydrolysis.[1][2][3]

Data Presentation

The following tables illustrate the type of data that should be collected during a forced degradation study of this compound.

Table 1: Summary of Forced Degradation Conditions and Observations

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation (Hypothetical)Number of Degradants Detected
Acid Hydrolysis 0.1 M HCl24 h6015%1 major, 1 minor
Base Hydrolysis 0.1 M NaOH8 h4025%1 major
Oxidation 3% H₂O₂24 h2510%2 minor
Thermal Dry Heat48 h805%1 minor
Photolytic UV light (254 nm)72 h258%1 minor

Table 2: Chromatographic Data of this compound and its Hypothetical Degradation Products

CompoundRetention Time (min) (Hypothetical)Relative Retention Time (RRT)
This compound10.51.00
Degradant 1 (from Hydrolysis)4.20.40
Degradant 2 (from Oxidation)8.90.85
Degradant 3 (from Oxidation)11.81.12

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to generate its degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a vial.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the desired concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.

    • Incubate the mixture at 40°C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in a vial.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in a vial in a thermostatic oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in the initial solvent to prepare a sample for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 72 hours.

    • A control sample should be kept in the dark under the same conditions.

    • At specified time points, withdraw an aliquot for analysis.

  • Analysis:

    • Analyze all samples by a developed and validated HPLC method.

    • Monitor the formation of degradation products and the decrease in the peak area of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD) or mass spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 210 nm).

  • Injection Volume: 10 µL.

Methodology:

  • Method Development:

    • Inject a solution of undegraded this compound to determine its retention time.

    • Inject the samples generated from the forced degradation study.

    • Optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between the parent compound and all degradation products.

  • Method Validation:

    • Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Mandatory Visualization

G cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_analysis Analysis cluster_degradation Potential Degradation Storage This compound (Solid) Solution Solution Preparation Storage->Solution Dissolution Degradation Degradation (Hydrolysis/Oxidation) Storage->Degradation Experiment Reaction/Assay Solution->Experiment Analysis Purity Check (e.g., HPLC) Solution->Analysis Initial Purity Solution->Degradation Experiment->Analysis Monitoring Experiment->Degradation Degradation->Analysis Impurity Detection

Caption: Experimental workflow for using this compound.

G cluster_main This compound cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Compound This compound Hydrolysis_Product 5-amino-3-methoxyhexanoic acid (Ring-Opened Product) Compound->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product1 Oxidized Piperidinone (e.g., N-oxide) Compound->Oxidation_Product1 [O] Oxidation_Product2 Demethylated Product (3-Hydroxy-piperidin-2-one) Compound->Oxidation_Product2 [O]

Caption: Hypothetical degradation pathways of this compound.

G Start Start: Receive Compound Initial_Analysis Initial Purity Analysis (HPLC, NMR) Start->Initial_Analysis Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Initial_Analysis->Forced_Degradation Method_Development Develop Stability-Indicating Analytical Method Forced_Degradation->Method_Development Method_Validation Validate Method (ICH Guidelines) Method_Development->Method_Validation Stability_Study Long-Term Stability Study (Recommended Conditions) Method_Validation->Stability_Study End End: Establish Shelf-life Stability_Study->End

Caption: Logical workflow for a stability study of this compound.

References

Technical Support Center: Synthesis of 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methoxypiperidin-2-one. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While a single, standardized protocol is not universally cited, a common and logical synthetic strategy involves a multi-step process. This typically begins with a readily available chiral starting material like L-glutamic acid to establish the piperidinone backbone. A key intermediate is the corresponding 3-hydroxypiperidin-2-one, which is then methylated to yield the final product. An alternative approach involves the stereoselective functionalization of a protected 2-pyridone derivative.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include:

  • Reaction Temperature: Crucial for controlling side reactions, especially during the formation of the lactam ring and the methylation step.

  • Purity of Reagents and Solvents: Moisture and impurities can significantly impact the yield and purity of the product. Anhydrous conditions are often necessary.

  • Stoichiometry of Reagents: Precise control over the amounts of base and electrophiles is essential to prevent side reactions and ensure complete conversion.

  • Inert Atmosphere: Reactions involving organometallic reagents or strong bases should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of products. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Troubleshooting Guide: Synthesis of this compound via a 3-Hydroxypiperidin-2-one Intermediate

This guide addresses potential issues encountered during a plausible two-stage synthesis:

  • Stage 1: Synthesis of N-protected 3-Hydroxypiperidin-2-one.

  • Stage 2: Methylation of N-protected 3-Hydroxypiperidin-2-one (Williamson Ether Synthesis).

Stage 1: Synthesis of N-protected 3-Hydroxypiperidin-2-one

Issue 1: Low or No Yield of the Lactam

Potential CauseRecommended Solution(s)
Incomplete cyclization of the amino acid precursor. - Optimize Reaction Time and Temperature: Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. - Choice of Cyclization Reagent: Different coupling agents (e.g., DCC, EDC, HATU) have varying efficiencies. Consult literature for the most effective reagent for your specific substrate.
Side reactions, such as intermolecular polymerization. - High Concentration: Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular reactions. - Incorrect pH: Ensure the pH of the reaction medium is optimal for lactam formation. For amino acid cyclization, this often requires careful control of acidity or basicity.[1][2]
Degradation of starting material or product. - Temperature Control: Avoid excessive heat, which can lead to decomposition. - Protecting Group Strategy: Ensure that the protecting groups used are stable under the reaction conditions.

Issue 2: Formation of Impurities

Potential CauseRecommended Solution(s)
Epimerization at the chiral center. - Mild Reaction Conditions: Use mild bases and lower temperatures to minimize the risk of epimerization. - Choice of Base: Employ non-nucleophilic bases where appropriate.
Presence of unreacted starting materials. - Purification: Optimize the purification method (e.g., column chromatography, recrystallization) to effectively separate the product from starting materials. - Reaction Monitoring: Ensure the reaction goes to completion by closely monitoring it with TLC or other analytical techniques.
Stage 2: Methylation of N-protected 3-Hydroxypiperidin-2-one

This stage typically follows the principles of the Williamson Ether Synthesis.[3][4][5]

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution(s)
Incomplete deprotonation of the hydroxyl group. - Choice of Base: Use a sufficiently strong base (e.g., NaH, KH) to ensure complete formation of the alkoxide. - Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water will quench the base.
Inefficient nucleophilic attack by the alkoxide. - Choice of Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄) are common choices. Ensure the reagent is fresh and of high purity. - Solvent Effects: Use a polar aprotic solvent (e.g., THF, DMF) to enhance the nucleophilicity of the alkoxide.
Side reaction: Elimination (E2). - While less likely with a methylating agent, ensure the reaction temperature is not excessively high. The Williamson ether synthesis is an S(_N)2 reaction and is favored by lower temperatures.[3][5]

Issue 2: O-Alkylation vs. N-Alkylation

Potential CauseRecommended Solution(s)
Deprotonation of the lactam nitrogen. - Protecting Group: The presence of an N-protecting group (e.g., Benzyl) is crucial to prevent N-alkylation. If N-alkylation is observed, the protecting group may not be stable or suitable for the reaction conditions.

Experimental Protocols

Hypothetical Protocol for N-Benzyl-3-hydroxypiperidin-2-one Synthesis

This protocol is a hypothetical representation based on general synthetic principles for related compounds.

  • Protection and Activation of L-Glutamic Acid: L-glutamic acid is first protected at the nitrogen (e.g., with a benzyl group) and the carboxylic acid groups are converted to esters (e.g., methyl esters).

  • Reduction: The γ-ester is selectively reduced to the corresponding alcohol.

  • Cyclization: The resulting amino alcohol undergoes intramolecular cyclization to form the N-benzyl-3-hydroxypiperidin-2-one. This step may be facilitated by a coupling agent or by heating.

Protocol for Methylation of N-Benzyl-3-hydroxypiperidin-2-one
  • Deprotonation: To a solution of N-benzyl-3-hydroxypiperidin-2-one in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis

Troubleshooting_Williamson_Ether_Synthesis start Low Yield of this compound cause1 Incomplete Deprotonation? start->cause1 cause2 Inefficient Nucleophilic Attack? start->cause2 cause3 Side Reactions (e.g., Elimination)? start->cause3 solution1a Use Stronger Base (NaH, KH) cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2a Use High Purity Methylating Agent cause2->solution2a solution2b Optimize Solvent (THF, DMF) cause2->solution2b solution3a Control Reaction Temperature cause3->solution3a

Caption: Troubleshooting workflow for low yield in the methylation step.

General Synthetic Pathway

Synthetic_Pathway A L-Glutamic Acid B N-Protected Glutamic Acid Ester A->B Protection & Esterification C N-Protected Amino Alcohol B->C Selective Reduction D N-Protected 3-Hydroxypiperidin-2-one C->D Cyclization (Lactamization) E This compound (Final Product) D->E Methylation (Williamson Ether Synthesis)

Caption: Plausible synthetic route to this compound.

References

Technical Support Center: Purification of 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Methoxypiperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the preparation of related 3-alkoxy-2-piperidones may include:

  • Unreacted Starting Materials: Such as precursors to the piperidone ring or the methoxy group donor.

  • Byproducts from Ring Formation: Incomplete cyclization or side reactions during the formation of the piperidone ring can lead to various impurities.

  • Over-alkylation or Incomplete Alkylation Products: If the methoxy group is introduced via alkylation of a 3-hydroxy precursor, both starting material and potentially di-alkoxlyated byproducts could be present.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as leftover reagents, are common.

  • Degradation Products: The lactam ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions.

Q2: What are the recommended analytical techniques for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

Q3: My purified this compound is a yellowish oil, but I expected a solid. What could be the reason?

A3: The physical state of a compound can be influenced by the presence of impurities or residual solvent. While some sources describe this compound as a solid or semi-solid, residual solvents can act as a plasticizer, resulting in an oil. It is also possible that minor impurities are preventing crystallization. Further purification or more rigorous drying under high vacuum may be necessary.

Q4: Can I use distillation to purify this compound?

A4: Fractional distillation under reduced pressure can be a viable method for purification, provided the compound is thermally stable and has a significantly different boiling point from its impurities. It is crucial to determine the thermal stability of this compound before attempting distillation to avoid degradation.

Troubleshooting Guides

Guide 1: Issues with Recrystallization
Problem Possible Cause Suggested Solution
Product "oils out" instead of crystallizing. The solvent may be too nonpolar, or the product is melting in the hot solvent. Impurities may also be inhibiting crystallization.Try a more polar solvent or a solvent mixture. Ensure the product is fully dissolved at the lowest possible temperature. A pre-purification step using column chromatography may be necessary to remove impurities.
Poor recovery of the product. The chosen solvent is too good, and the product remains in the mother liquor. The product may be highly soluble even at low temperatures.Select a solvent in which the product has lower solubility at cold temperatures. You can also try adding an anti-solvent to the solution to induce precipitation. Concentrate the mother liquor and attempt a second crystallization.
Crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product.
Guide 2: Challenges in Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of the product from an impurity (streaking or overlapping peaks). The polarity of the mobile phase is not optimized. The stationary phase (e.g., silica gel) may be too acidic or basic for the compound.Systematically vary the mobile phase composition to improve resolution. Using a gradient elution can often improve separation. For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can reduce streaking on silica gel.
Product does not elute from the column. The mobile phase is too nonpolar. The product may be strongly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase. If the product is still retained, a different stationary phase (e.g., alumina, or reversed-phase silica) may be necessary.
Low yield after chromatography. The product may be degrading on the stationary phase. Some product may be irreversibly adsorbed.Deactivate the silica gel by pre-treating it with the mobile phase containing a modifier. Run the column more quickly to minimize the residence time of the compound on the stationary phase.

Data Presentation

Purification Method Starting Purity (Typical) Final Purity (Achievable) Typical Yield Notes
Recrystallization 80-95%>99%60-85%Highly dependent on the solvent system and impurity profile.
Column Chromatography 50-90%>98%70-95%Yield can be lower if separation is difficult.
Fractional Distillation 70-95%>99%50-80%Requires thermal stability of the compound.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethyl acetate, acetone, isopropanol, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Mobile Phase Selection: For a moderately polar compound like this compound, silica gel is a common stationary phase. Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal mobile phase should give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Dissolve in hot solvent, cool to crystallize column_chromatography Column Chromatography synthesis->column_chromatography Elute through stationary phase distillation Fractional Distillation synthesis->distillation Separate by boiling point hplc HPLC recrystallization->hplc column_chromatography->hplc distillation->hplc gcms GC-MS nmr NMR

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product is_solid Is the product a solid? start->is_solid is_volatile Is the product thermally stable and volatile? is_solid->is_volatile No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_volatile->column No distill Attempt Fractional Distillation is_volatile->distill Yes pure_product Pure Product recrystallize->pure_product column->pure_product distill->pure_product

Caption: Decision tree for selecting a primary purification method for this compound.

Alternative reagents for the synthesis of 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methoxypiperidin-2-one, a key intermediate in pharmaceutical development. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and economically viable starting material is L-glutamic acid.[1] Alternative precursors include 2-amino-3-methoxypropanoic acid or commercially available 3-hydroxypiperidin-2-one, though the latter can be more expensive.

Q2: What are the main synthetic strategies to obtain the this compound scaffold?

A2: The primary strategies involve a multi-step synthesis starting from L-glutamic acid, which is converted to a key intermediate, 3-hydroxypiperidin-2-one, followed by methylation. An alternative is the direct cyclization of a suitably substituted linear precursor. The Dieckmann condensation of N-protected amino diesters is a relevant cyclization method for constructing the piperidinone ring.[2][3][4][5]

Q3: What are the critical steps in the synthesis starting from L-glutamic acid?

A3: The critical steps include the efficient cyclization to form the lactam ring and the selective methylation of the hydroxyl group at the 3-position. Careful control of reaction conditions during these stages is crucial to maximize yield and minimize side products.

Q4: Are there any one-pot procedures available to simplify the synthesis?

A4: While a direct one-pot synthesis from simple precursors is not well-established, some approaches aim to combine several steps. For instance, intramolecular cyclization of α-iminoesters can provide access to lactam systems in a more streamlined fashion.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield during Lactam Formation (Cyclization)
Symptom Possible Cause Troubleshooting Steps
Incomplete reaction, starting material remains.1. Inefficient activation of the carboxylic acid or amino group. 2. Steric hindrance in the linear precursor. 3. Inappropriate solvent or temperature.1. Use alternative coupling reagents such as HATU, HBTU, or COMU, which are known to be effective for challenging amide bond formations. 2. If starting from an amino ester, consider using a stronger base or higher temperatures to promote cyclization. Microwave irradiation can sometimes improve yields and reduce reaction times.[6] 3. Screen different solvents. Aprotic polar solvents like DMF or DMSO can be effective.
Formation of oligomers or polymers.Intermolecular reaction is competing with the desired intramolecular cyclization.1. Perform the reaction under high dilution conditions to favor the intramolecular pathway. 2. Slowly add the linear precursor to the reaction mixture containing the cyclization agent.
Epimerization at the alpha-carbon.The use of a strong base or high temperatures can lead to racemization.1. Employ milder bases such as NaHCO₃ or organic bases like triethylamine. 2. Use coupling reagents known to suppress racemization, such as those with additives like HOAt or HOBt. 3. Conduct the reaction at lower temperatures if possible.
Problem 2: Inefficient or Non-selective O-Methylation
Symptom Possible Cause Troubleshooting Steps
Low conversion to the methylated product.1. Steric hindrance around the hydroxyl group. 2. The hydroxyl group is not sufficiently nucleophilic. 3. Inactive methylating agent.1. Use a stronger methylating agent such as methyl triflate (MeOTf) or trimethyloxonium tetrafluoroborate (Meerwein's salt). 2. Convert the hydroxyl group to a more reactive alkoxide using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). 3. Ensure the methylating agent is fresh and has been stored under appropriate conditions.
N-methylation of the lactam nitrogen occurs.The lactam nitrogen is competing with the hydroxyl group for the methylating agent.1. Protect the lactam nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the methylation step. This protecting group can be removed later in the synthetic sequence. 2. Use a bulkier methylating agent that may show greater selectivity for the less hindered hydroxyl group.
Formation of elimination byproducts.The use of a strong base can promote elimination reactions, especially if the hydroxyl group is on a secondary carbon.1. Use a milder base or a stoichiometric amount of base. 2. Consider using a methylating agent that does not require a strong base, such as diazomethane (with appropriate safety precautions) or trimethylsilyldiazomethane.

Experimental Protocols

Synthetic Route 1: From L-Glutamic Acid

This route involves the conversion of L-glutamic acid to 3-hydroxypiperidin-2-one, followed by methylation.

Step 1: Synthesis of (S)-5-(hydroxymethyl)pyrrolidin-2-one from L-Glutamic Acid

This initial step is a well-established procedure involving the reduction of the gamma-carboxylic acid of L-glutamic acid.

Step 2: Conversion to (S)-3-amino-5-(hydroxymethyl)piperidine derivative (Hypothetical Intermediate)

A multi-step sequence starting from the product of Step 1 would be required. This would involve ring opening, chain extension, and re-cyclization. A more direct route to the piperidinone ring from a glutamic acid derivative is preferable.

Alternative Step 1 & 2: Synthesis of Diethyl (2S)-2-(tert-butoxycarbonylamino)pentanedioate

  • To a solution of L-glutamic acid in ethanol, add thionyl chloride dropwise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O) to protect the amino group.

  • Purify the resulting diethyl ester by column chromatography.

Step 3: Reduction to the Diol

  • Reduce the diethyl ester from the previous step using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as a mixture of THF and water.[1] This will yield (S)-tert-butyl (1,5-dihydroxy-2-pentyl)carbamate.

Step 4: Conversion to 3-Hydroxypiperidin-2-one

  • This step involves a selective oxidation of the primary alcohol to a carboxylic acid, followed by deprotection of the amine and subsequent lactamization. Alternatively, selective protection of the primary alcohol, oxidation of the secondary alcohol to a ketone, followed by cyclization and reduction could be explored. A more direct cyclization of an amino acid precursor is generally preferred.

Step 5: O-Methylation of 3-Hydroxypiperidin-2-one

  • Reagents : 3-Hydroxypiperidin-2-one, a methylating agent (e.g., methyl iodide, dimethyl sulfate), and a base (e.g., sodium hydride).

  • Procedure :

    • Dissolve 3-hydroxypiperidin-2-one in an anhydrous aprotic solvent (e.g., THF, DMF).

    • Cool the solution in an ice bath and add sodium hydride portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the methylating agent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data Summary (Illustrative)

The following table provides illustrative yield data for key transformations. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Reagents Typical Yield (%) Reference
Esterification & Boc Protection of L-Glutamic AcidSOCl₂, EtOH; Boc₂O, Et₃N85-95[1]
Reduction of Diethyl Ester to DiolNaBH₄, THF/H₂O80-90[1]
Cyclization to 3-Aminopiperidine (for comparison)TsCl, Pyridine; Amine44-55 (overall)[1]
O-Methylation of a hindered alcohol (general)MeI, NaH60-85General knowledge

Visualizations

Logical Workflow for Troubleshooting Low Yield in Lactamization

G Troubleshooting Low Yield in Lactamization start Low Yield in Lactamization check_sm Starting Material (SM) Remaining? start->check_sm check_polymers Polymeric Byproducts Observed? start->check_polymers check_epimerization Epimerization Detected? start->check_epimerization incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes polymerization Polymerization check_polymers->polymerization Yes epimerization Epimerization check_epimerization->epimerization Yes solution1 Change Coupling Reagent (HATU, etc.) Increase Temperature/Use Microwave incomplete_reaction->solution1 solution2 Use High Dilution Conditions Slow Addition of Precursor polymerization->solution2 solution3 Use Milder Base Add Racemization Suppressor (HOAt) Lower Reaction Temperature epimerization->solution3 G Methylating Agent Selection start Need to Methylate 3-OH Group check_reactivity Is the substrate sensitive to strong base? start->check_reactivity strong_base_ok Strong Base Tolerated check_reactivity->strong_base_ok No strong_base_not_ok Strong Base Not Tolerated check_reactivity->strong_base_not_ok Yes check_selectivity Is N-methylation a significant side reaction? n_methylation_issue N-methylation is problematic check_selectivity->n_methylation_issue Yes no_n_methylation_issue N-methylation not an issue check_selectivity->no_n_methylation_issue No strong_base_ok->check_selectivity reagent2 Use milder conditions: Ag2O/MeI or Diazomethane strong_base_not_ok->reagent2 reagent3 Protect Lactam Nitrogen (e.g., Boc) Then use NaH/MeI n_methylation_issue->reagent3 reagent1 Use NaH/MeI or NaH/Me2SO4 no_n_methylation_issue->reagent1

References

Technical Support Center: Crystallization of 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the crystallization of 3-Methoxypiperidin-2-one. It includes frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for crystallization?

A1: While specific experimental data for this compound is not widely available, we can infer its properties from related structures like 3-methoxypiperidine and 2-piperidone. It is expected to be a polar organic compound. The presence of a lactam ring and a methoxy group suggests it will be soluble in polar solvents. For comparison, 2-piperidone is a solid at room temperature with a melting point of approximately 39.5 °C and is soluble in water and various organic solvents.[1][2]

Q2: Which solvents are recommended for the initial screening for crystallization of this compound?

A2: Based on the predicted polarity of this compound, a range of polar protic and aprotic solvents should be screened. A good starting point would be alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Water could also be a suitable solvent or anti-solvent.

Q3: My this compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in the solvent mixture or if the compound is impure. To address this, you can try adding a small amount of additional solvent to decrease the supersaturation level and then cool the solution more slowly.

Q4: No crystals are forming, even after cooling the solution. What steps can I take to induce crystallization?

A4: If crystals do not form spontaneously, several techniques can be used to induce nucleation:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. This can create microscopic imperfections on the glass that serve as nucleation sites.

  • Seeding: If you have a small crystal of this compound from a previous experiment, add it to the supersaturated solution. A seed crystal provides a template for further crystal growth.

  • Concentration: If the solution is not sufficiently supersaturated, you can evaporate some of the solvent to increase the concentration of the compound.

  • Lower Temperature: Cool the solution to a lower temperature using an ice bath or refrigerator to further decrease the solubility of the compound.

Q5: How can I improve the purity of my this compound crystals?

A5: The key to high purity is slow crystal growth. Rapid crystallization can trap impurities within the crystal lattice. To promote the growth of larger, purer crystals, allow the solution to cool slowly to room temperature before placing it in a colder environment like an ice bath. Using the minimum amount of hot solvent to dissolve the compound will also help ensure that the solution is not overly saturated, which can lead to rapid precipitation.

Data Presentation: Solvent Screening

SolventPolarity IndexSolubility at 25°C (g/100mL)Solubility at 78°C (g/100mL)Observations
Water10.2LowModeratePotential for anti-solvent use.
Ethanol4.3ModerateHighGood potential for cooling crystallization.
Methanol5.1HighVery HighMay be too soluble for good recovery.
Isopropanol3.9LowModerateGood potential for cooling crystallization.
Acetone5.1ModerateHighGood potential for cooling crystallization.
Ethyl Acetate4.4LowModerateGood potential for cooling crystallization.
Heptane0.1InsolubleInsolublePotential as an anti-solvent.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent

This method is suitable when a solvent is identified that dissolves the compound well at high temperatures but poorly at low temperatures.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Ethanol or Isopropanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent.

  • Gently heat the mixture while stirring until the solvent begins to boil.

  • Continue adding small portions of the hot solvent until the compound just completely dissolves.

  • Remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.

Materials:

  • Crude this compound

  • Solvent (e.g., Acetone)

  • Anti-solvent (e.g., Heptane or Water)

  • Erlenmeyer flask

  • Stirring apparatus

  • Burette or dropping funnel

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in the minimum amount of the "solvent" at room temperature.

  • While stirring the solution, slowly add the "anti-solvent" dropwise from a burette or dropping funnel.

  • Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • If the cloudiness persists, gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • If necessary, cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound solvent_screening Solvent Screening start->solvent_screening Step 1 dissolve Dissolve in Minimum Hot Solvent solvent_screening->dissolve Step 2 cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly Step 3 ice_bath Cool in Ice Bath cool_slowly->ice_bath Step 4 filtration Vacuum Filtration ice_bath->filtration Step 5 wash Wash with Cold Solvent filtration->wash Step 6 dry Dry Crystals wash->dry Step 7 end Pure this compound dry->end

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_guide cluster_problems Problem Identification cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out cluster_solutions_impure Solutions for Impurity start Crystallization Issue? no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out impure_crystals Impure Crystals start->impure_crystals scratch Scratch Inner Surface no_crystals->scratch seed Add Seed Crystal no_crystals->seed concentrate Evaporate Solvent no_crystals->concentrate lower_temp Use Colder Bath no_crystals->lower_temp add_solvent Add More Solvent oiling_out->add_solvent slower_cooling Cool More Slowly oiling_out->slower_cooling change_solvent Try Different Solvent oiling_out->change_solvent recrystallize Recrystallize Again impure_crystals->recrystallize slow_cool_impure Ensure Slow Cooling impure_crystals->slow_cool_impure charcoal Use Activated Charcoal (for colored impurities) impure_crystals->charcoal

Caption: Troubleshooting guide for common crystallization issues.

References

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to the HPLC Analysis of 3-Methoxypiperidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The successful chiral separation of 3-Methoxypiperidin-2-one enantiomers is paramount for understanding their individual pharmacological and toxicological profiles. This guide explores suitable chiral stationary phases (CSPs), mobile phase compositions, and alternative analytical techniques to aid in the development of a robust and efficient separation method.

Recommended Chiral HPLC Approaches

Based on the successful enantioseparation of similar cyclic amides and piperidine structures, polysaccharide-based and cyclodextrin-based chiral stationary phases are the most promising candidates for the resolution of this compound enantiomers.[1][2]

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamate derivatives, are widely recognized for their broad applicability in chiral separations.[3][4] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[1][5]

Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs offer another powerful tool for enantiomeric resolution. These stationary phases utilize the inclusion of the analyte, or a portion of it, into the hydrophobic cavity of the cyclodextrin molecule.[6][7][8] Chiral recognition is achieved through interactions between the analyte's functional groups and the chiral secondary hydroxyl groups at the mouth of the cyclodextrin cavity.

Hypothetical Performance Data on Recommended CSPs

The following table summarizes the expected performance of this compound enantiomer separation on selected, industry-standard chiral columns under hypothetical, optimized conditions. These values are extrapolated from the analysis of structurally related compounds and serve as a starting point for method development.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection (nm)tR1 (min)tR2 (min)Resolution (Rs)Separation Factor (α)
Chiralpak® AD-H (Amylose derivative)n-Hexane / 2-Propanol (80:20, v/v)1.02108.510.2> 2.01.20
Chiralcel® OD-H (Cellulose derivative)n-Hexane / Ethanol (90:10, v/v)1.021012.314.1> 1.81.15
Cyclobond™ I 2000 DMP (Cyclodextrin derivative)Acetonitrile / Water (30:70, v/v)0.82106.77.8> 1.51.16

Note: tR1 and tR2 are the retention times of the first and second eluting enantiomers, respectively.

Detailed Experimental Protocols

Below are detailed starting protocols for the chiral HPLC analysis of this compound enantiomers based on the recommended CSPs. Optimization of the mobile phase composition and temperature may be required to achieve baseline separation.

Protocol 1: Chiral HPLC using a Polysaccharide-Based CSP (Normal Phase)

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Chiral HPLC using a Cyclodextrin-Based CSP (Reversed Phase)

  • Column: Cyclobond™ I 2000 DMP, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile / Water (30:70, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the racemic standard of this compound in a mixture of Acetonitrile and Water (50:50, v/v) to a concentration of 1 mg/mL.

Consideration for Compounds with Weak UV Absorbance: Pre-column Derivatization

Since this compound lacks a strong chromophore, enhancing its detectability may be necessary. Pre-column derivatization with a UV-active or fluorescent tag can significantly improve sensitivity.[9][10] This involves reacting the analyte with a chiral or achiral derivatizing agent to form diastereomers or a more easily detectable product, respectively.[9][11]

Alternative Chiral Separation Techniques

While chiral HPLC is a robust and widely used technique, alternative methods such as Chiral Supercritical Fluid Chromatography (SFC) and Chiral Capillary Electrophoresis (CE) offer distinct advantages.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[12] It often provides faster separations and is considered a "greener" alternative to normal-phase HPLC due to reduced organic solvent consumption.[12][13] Polysaccharide-based CSPs are highly effective in SFC.[13]

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that utilizes an electric field to separate ions in a capillary. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte.[14][15][16] This technique requires minimal sample and solvent, making it a cost-effective option for analytical-scale separations.

Comparison of Analytical Techniques
FeatureChiral HPLCChiral SFCChiral CE
Principle Partitioning between a mobile liquid and a chiral stationary phase.Partitioning between a supercritical fluid mobile phase and a chiral stationary phase.Differential migration of enantiomers in an electric field in the presence of a chiral selector.
Speed Moderate to FastVery FastFast
Solvent Consumption High (Normal Phase), Moderate (Reversed Phase)LowVery Low
"Green" Chemistry Poor (Normal Phase), Better (Reversed Phase)ExcellentExcellent
Scalability Well-established for preparative scale.Increasingly used for preparative scale.Primarily analytical scale.
Typical CSPs Polysaccharide, Cyclodextrin, Pirkle, Protein-based.Polysaccharide, Cyclodextrin.N/A (Chiral selector in buffer).

Visualizing the Workflow and Logic

To further clarify the processes involved in chiral analysis, the following diagrams illustrate a typical experimental workflow and the decision-making process for selecting a suitable chiral separation method.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve hplc Chiral HPLC System (Pump, Injector, Column, Detector) dissolve->hplc chromatogram Obtain Chromatogram hplc->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Resolution (Rs) and Separation Factor (α) integrate->calculate

Figure 1. A generalized workflow for the chiral HPLC analysis of this compound.

Method_Selection_Logic start Start: Chiral Separation of This compound screen_csp Screen Polysaccharide & Cyclodextrin CSPs start->screen_csp achieved Baseline Separation Achieved? screen_csp->achieved optimize Optimize Mobile Phase (Solvent ratio, additives) achieved->optimize No end_success Method Developed achieved->end_success Yes optimize->achieved consider_alt Consider Alternative Techniques (SFC, CE) optimize->consider_alt derivatize Consider Pre-column Derivatization optimize->derivatize end_alt Alternative Method Developed consider_alt->end_alt derivatize->screen_csp

Figure 2. Decision tree for selecting a chiral separation method for this compound.

Conclusion

The enantioselective analysis of this compound is a crucial but achievable task. While no specific method has been published, a logical starting point is the screening of polysaccharide and cyclodextrin-based chiral stationary phases with both normal and reversed-phase mobile phases. The provided protocols and comparative data offer a solid foundation for method development. Should direct HPLC methods prove challenging, particularly due to poor UV detection, pre-column derivatization or alternative techniques like chiral SFC and CE present viable and powerful alternatives. This guide serves as a comprehensive resource to empower researchers in developing a robust and reliable method for the chiral analysis of this compound, ultimately contributing to the advancement of stereoselective drug development.

References

A Comparative Analysis of 3-Methoxypiperidin-2-one and Other Piperidinone Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 3-Methoxypiperidin-2-one with other notable piperidinone derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The piperidine scaffold is a crucial element in medicinal chemistry, forming the basis of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and neurological applications. This report synthesizes available data to facilitate an objective comparison of their performance and underlying mechanisms.

Introduction to Piperidinone Derivatives

Piperidinones are a class of heterocyclic organic compounds that feature a six-membered ring containing a nitrogen atom and a ketone group. Their structural versatility allows for a wide range of substitutions, leading to a diverse array of pharmacological properties. This guide will focus on the comparison of this compound with other 3-substituted piperidin-2-ones, such as 3-amino and 3-hydroxy derivatives, highlighting their synthesis, biological activities, and potential therapeutic applications.

Synthesis and Chemical Properties

The synthesis of 3-substituted piperidin-2-ones can be achieved through various organic chemistry methodologies. A common approach involves the cyclization of aminocarboxylic acid precursors. For instance, the synthesis of 3-alkoxypiperidin-2-ones can be accomplished through the cyclization of the corresponding 5-amino-3-alkoxypentanoic acid.

General Synthesis Outline:

G cluster_synthesis General Synthesis of 3-Substituted Piperidin-2-ones Precursor 5-Amino-3-substituted-pentanoic Acid Cyclization Cyclization (e.g., heating, coupling agents) Precursor->Cyclization Product 3-Substituted Piperidin-2-one Cyclization->Product

Caption: General synthetic pathway to 3-substituted piperidin-2-ones.

Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for the characterization of these compounds. While specific data for this compound is not extensively published, related compounds show characteristic peaks for the lactam carbonyl group and the substituent at the 3-position.

Comparative Biological Activity

While direct comparative studies involving this compound are limited in publicly available literature, we can infer its potential activities by comparing it with structurally similar piperidinone derivatives that have been evaluated for various biological effects.

Anticancer Activity

Several piperidinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways. For instance, certain novel piperidone compounds have been shown to selectively target leukemia cells via protein degradation and stress-mediated mechanisms.[2]

Table 1: Cytotoxicity of Selected Piperidinone Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50/CC50 (µM)Reference
Piperidone P3Jurkat (Leukemia)2.26[2]
Piperidone P4Jurkat (Leukemia)1.91[2]
Piperidone P5Jurkat (Leukemia)1.52[2]
This compound Data not available N/A

IC50/CC50 values represent the concentration required to inhibit cell growth or cause cell death by 50%.

Antimicrobial Activity

Piperidinone derivatives have also been investigated for their antimicrobial properties. A study on new bis-piperidone derivatives showed antibacterial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[3] The structural features of the piperidine ring and its substituents play a crucial role in their antimicrobial efficacy.

Neurological Activity

A significant area of research for piperidinone derivatives is their effect on the central nervous system. Recently, a novel series of 3-amino-piperidin-2-ones were developed as potent and orally bioavailable antagonists of the calcitonin gene-related peptide (CGRP) receptor, a key target in migraine therapy.[4] This highlights the potential for 3-substituted piperidin-2-ones to modulate neurological pathways.

Table 2: CGRP Receptor Antagonist Activity of 3-Aminopiperidin-2-one Derivatives

CompoundCGRP Receptor Affinity (Ki, nM)Reference
Lead Structure (4)Moderate Potency[4]
Compound 23High Potency[4]
This compound Data not available

Signaling Pathways

The biological effects of piperidinone derivatives are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are yet to be elucidated, studies on related compounds provide valuable insights. For example, piperine, a natural product containing a piperidine moiety, has been shown to modulate multiple signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways.[5][6] These pathways are critical regulators of cell proliferation, survival, and apoptosis.

G cluster_pathway Potential Signaling Pathways Modulated by Piperidinones Piperidinone Piperidinone Receptor Cell Surface Receptor Piperidinone->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK Cell_Effects Cell Proliferation, Apoptosis, etc. PI3K_Akt->Cell_Effects MAPK->Cell_Effects

Caption: Potential signaling pathways affected by piperidinone derivatives.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines a general experimental protocol for evaluating the cytotoxic activity of piperidinone derivatives.

Cytotoxicity Assay Protocol (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., Jurkat for leukemia) in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve the piperidinone derivatives in a suitable solvent, such as DMSO, to prepare stock solutions. Further dilute with culture medium to achieve the desired test concentrations.

  • Cell Treatment: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of the test compounds.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[7]

G cluster_workflow Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Addition Add Piperidinone Derivatives Cell_Seeding->Compound_Addition Incubation_48h Incubate 48 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Directions

The piperidinone scaffold holds significant promise for the development of novel therapeutic agents. While data on this compound is currently scarce, the documented activities of its structural analogs, particularly in the areas of oncology and neurology, suggest that it is a compound of interest for future investigation. Further research, including direct comparative studies employing standardized experimental protocols, is necessary to fully elucidate the therapeutic potential of this compound and to understand its mechanism of action at the molecular level. Researchers are encouraged to explore the synthesis and biological evaluation of this and other novel piperidinone derivatives to expand the landscape of potential drug candidates.

References

A Comparative Guide to the Biological Activity Screening of 3-Methoxypiperidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of natural products and synthetic pharmaceuticals.[1] Its inherent conformational flexibility and capacity to engage in diverse intermolecular interactions make it an ideal framework for the development of novel therapeutic agents targeting a broad spectrum of diseases, including cancer, central nervous system disorders, and infectious diseases.[2] This guide provides a comparative framework for the biological activity screening of novel 3-Methoxypiperidin-2-one analogs, leveraging established methodologies and data from structurally related piperidinone compounds to inform the drug discovery process.

Comparative Landscape of Biological Activities

While extensive public data on the specific biological activities of this compound analogs are limited, the known pharmacological profiles of various substituted piperidines and piperidinones offer valuable insights into their therapeutic potential. Structure-activity relationship (SAR) studies on related compounds have revealed significant anticancer, antimicrobial, and neurological activities.[2][3] This section presents a comparative summary of the biological activities of hypothetical this compound analogs against various targets, providing a basis for screening and lead optimization.

Table 1: Comparative Biological Activities of this compound Analogs

Compound IDR1-SubstituentR2-SubstituentAnticancer Activity (MCF-7, IC50 in µM)Antifungal Activity (C. albicans, MIC in µg/mL)NMDA Receptor Binding (Ki in nM)
MPA-001 HH15.232>1000
MPA-002 4-ChlorophenylH2.81685
MPA-003 4-MethoxyphenylH8.125250
MPA-004 HMethyl12.528>1000
MPA-005 4-ChlorophenylMethyl1.5850
MPA-006 4-FluorophenylH3.512110
Reference Doxorubicin-0.9--
Reference Fluconazole--4-
Reference Ifenprodil---20

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate and reproducible biological evaluation of novel compounds. The following sections outline standard methodologies for assessing the anticancer, antifungal, and receptor binding activities of this compound analogs.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human breast cancer cell line (MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antifungal Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Candida albicans strain

  • RPMI-1640 medium

  • This compound analogs dissolved in DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of C. albicans in RPMI-1640 medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the 96-well plates.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the absorbance at 600 nm.

NMDA Receptor Binding Assay

This assay measures the ability of the test compounds to displace a radiolabeled ligand from the N-methyl-D-aspartate (NMDA) receptor.

Materials:

  • Rat brain membrane homogenates (source of NMDA receptors)

  • [³H]-MK-801 (radioligand)

  • This compound analogs

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a reaction tube, combine the rat brain membrane preparation, [³H]-MK-801, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow for binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental workflows. The following visualizations, created using the DOT language, depict a general screening workflow and a hypothetical signaling pathway that could be modulated by this compound analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Hit Identification & Validation cluster_3 Lead Optimization Synthesis Analog Synthesis Purification Purification & QC Synthesis->Purification Library Compound Library Purification->Library Anticancer Anticancer Assay (e.g., MTT) Library->Anticancer Antifungal Antifungal Assay (e.g., MIC) Library->Antifungal Receptor Receptor Binding (e.g., NMDA) Library->Receptor Hit_ID Hit Identification (Potency & Selectivity) Anticancer->Hit_ID Antifungal->Hit_ID Receptor->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response SAR SAR Studies Dose_Response->SAR ADMET In vitro ADMET SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Lead_Opt->Synthesis

Caption: A general workflow for the biological screening of novel this compound analogs.

G MPA This compound Analog NMDA_R NMDA Receptor MPA->NMDA_R Antagonism Ca_channel Ca2+ Channel NMDA_R->Ca_channel Activation Ca_influx Ca2+ Influx Ca_channel->Ca_influx Downstream Downstream Signaling (e.g., MAPK, CREB) Ca_influx->Downstream Apoptosis Neuronal Apoptosis Downstream->Apoptosis Inhibition

Caption: A simplified diagram of NMDA receptor antagonism by a this compound analog.

References

A Comparative Guide to the Spectroscopic Data of 3-Methoxypiperidin-2-one and its Precursor, 3-Hydroxy-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 3-Methoxypiperidin-2-one and its immediate precursor, 3-Hydroxy-2-piperidone. Due to the limited availability of direct experimental spectra for these specific compounds in public databases, this comparison relies on predicted data derived from spectral databases and analysis of structurally related molecules. The aim is to offer a valuable predictive tool for researchers working with these and similar piperidone scaffolds.

Spectroscopic Data Comparison

The following tables summarize the predicted key spectroscopic features for 3-Hydroxy-2-piperidone and this compound. These predictions are based on established chemical shift values, characteristic infrared absorption frequencies, and common mass spectrometry fragmentation patterns for the functional groups present in the molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Assignment 3-Hydroxy-2-piperidone (Precursor) This compound (Product) Key Differences
H-3 ~4.2 - 4.4 ppm (dd)~3.8 - 4.0 ppm (dd)Upfield shift upon methylation.
H-4 ~1.9 - 2.1 ppm (m)~1.9 - 2.1 ppm (m)Minimal change.
H-5 ~1.8 - 2.0 ppm (m)~1.8 - 2.0 ppm (m)Minimal change.
H-6 ~3.2 - 3.4 ppm (m)~3.2 - 3.4 ppm (m)Minimal change.
N-H ~6.0 - 7.5 ppm (br s)~6.0 - 7.5 ppm (br s)Broad signal, position is concentration-dependent.
O-H Variable (br s)-Disappearance of the hydroxyl proton signal.
-OCH₃ -~3.4 - 3.6 ppm (s)Appearance of a sharp singlet for the methoxy group.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Assignment 3-Hydroxy-2-piperidone (Precursor) This compound (Product) Key Differences
C-2 (C=O) ~170 - 175 ppm~170 - 175 ppmMinimal change.
C-3 ~65 - 70 ppm~75 - 80 ppmDownfield shift of the carbon bearing the oxygen functionality.
C-4 ~28 - 33 ppm~28 - 33 ppmMinimal change.
C-5 ~20 - 25 ppm~20 - 25 ppmMinimal change.
C-6 ~40 - 45 ppm~40 - 45 ppmMinimal change.
-OCH₃ -~55 - 60 ppmAppearance of the methoxy carbon signal.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional Group 3-Hydroxy-2-piperidone (Precursor) This compound (Product) Key Differences
O-H Stretch ~3200 - 3600 cm⁻¹ (broad)AbsentDisappearance of the broad hydroxyl stretch.
N-H Stretch ~3100 - 3300 cm⁻¹ (medium)~3100 - 3300 cm⁻¹ (medium)Remains present.
C-H Stretch (sp³) ~2850 - 3000 cm⁻¹~2850 - 3000 cm⁻¹C-H stretch of the methoxy group will be present.
C=O Stretch (Lactam) ~1650 - 1680 cm⁻¹ (strong)~1650 - 1680 cm⁻¹ (strong)Position may shift slightly but remains a strong absorption.
C-O Stretch ~1050 - 1150 cm⁻¹~1050 - 1150 cm⁻¹ (ether)The C-O stretch of the ether will be prominent.

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

Ion 3-Hydroxy-2-piperidone (Precursor) This compound (Product) Key Differences
Molecular Ion [M]⁺ m/z 115m/z 129Increase in molecular weight by 14 Da.
[M-H₂O]⁺ m/z 97-Loss of water from the hydroxyl group.
[M-CH₃]⁺ -m/z 114Loss of the methyl group from the methoxy ether.
[M-OCH₃]⁺ -m/z 98Loss of the methoxy radical.
Common Fragments Fragments from ring cleavage.Fragments from ring cleavage.Shared fragmentation patterns from the piperidone ring.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound from 3-Hydroxy-2-piperidone is typically achieved via an O-methylation reaction.

Synthesis_Pathway Precursor 3-Hydroxy-2-piperidone Product This compound Precursor->Product O-Methylation Reagents Base (e.g., NaH) Methylating Agent (e.g., CH₃I) Anhydrous Solvent (e.g., THF, DMF) Reagents->Product

Caption: Synthetic route from 3-Hydroxy-2-piperidone to this compound.

General Experimental Protocol for O-Methylation

This protocol provides a general procedure for the O-methylation of a secondary alcohol like 3-Hydroxy-2-piperidone. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, as it involves flammable solvents and reactive reagents.

Materials:

  • 3-Hydroxy-2-piperidone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with 3-Hydroxy-2-piperidone (1 equivalent). The flask is sealed with a septum and purged with dry nitrogen.

  • Solvent Addition: Anhydrous THF or DMF is added via syringe to dissolve the starting material.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 - 1.5 equivalents) is added portion-wise under a positive pressure of nitrogen. The mixture is stirred at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, to form the corresponding alkoxide.

  • Methylation: Methyl iodide (1.1 - 1.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Analysis Workflow

Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 3-Hydroxy-2-piperidone Reaction O-Methylation Start->Reaction Product This compound Reaction->Product NMR ¹H and ¹³C NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Workflow for the synthesis and subsequent spectroscopic characterization.

This guide serves as a foundational resource for the spectroscopic identification and comparison of this compound and its precursor. Researchers are encouraged to obtain experimental data for these specific compounds to validate and refine these predictions.

A Comparative Guide to the Structural Elucidation of 3-Methoxypiperidin-2-one Derivatives: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural analysis of 3-Methoxypiperidin-2-one derivatives, a class of compounds with significant interest in medicinal chemistry. While specific crystallographic data for this compound is not publicly available, this guide will draw upon data from closely related piperidinone structures to illustrate the principles and outcomes of the technique and provide a robust comparison with other analytical methods.

Unveiling Molecular Architecture: The Power of X-ray Crystallography

X-ray crystallography is a powerful technique that provides the most definitive structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, yielding a detailed three-dimensional model of the molecule. This information includes bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and stereochemistry.

While a crystal structure for this compound is not available, the crystallographic data for similar piperidinone derivatives highlight the level of detail that can be obtained. For example, studies on substituted piperidin-4-ones have revealed chair, twist-boat, and half-chair conformations of the piperidine ring, with substituents occupying either axial or equatorial positions. This precise conformational data is invaluable for structure-activity relationship (SAR) studies and rational drug design.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail for solid-state structures, other techniques offer valuable insights, particularly for compounds that are difficult to crystallize or when information about the molecule's behavior in solution is required. The primary alternatives for the structural elucidation of this compound derivatives are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique that provides a wealth of information about the structure and dynamics of molecules in solution. For piperidinone derivatives, 1H and 13C NMR spectra can be used to identify the number and types of protons and carbons, their connectivity, and their chemical environment. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can establish through-bond and through-space correlations, allowing for the complete assignment of the molecule's constitution and relative stereochemistry. The observed chemical shifts and coupling constants can also provide insights into the preferred conformation of the piperidine ring in solution.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the lactam carbonyl group (C=O), the C-O-C ether linkage, and C-H bonds. While FTIR is not typically used for complete structure determination on its own, it is an excellent tool for confirming the presence of key functional groups and for monitoring reactions.[2][3]

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources. The following table provides a comparative overview of X-ray crystallography, NMR, and FTIR spectroscopy for the structural analysis of this compound derivatives.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Information Obtained Precise 3D structure in the solid state (bond lengths, angles, conformation, absolute stereochemistry)Connectivity, relative stereochemistry, and conformational dynamics in solutionPresence of functional groups
Sample Requirement High-quality single crystal (typically >50 μm)2-10 mg dissolved in a deuterated solvent<1 mg (solid or solution)
Experimental Time Hours to days (for crystal growth and data collection)Minutes to hours (depending on experiments)Minutes
Resolution Atomic resolution (<1 Å)Indirect structural informationFunctional group level
Key Advantage Unambiguous determination of 3D structure and stereochemistry[4]Provides information on structure and dynamics in solutionFast, simple, and requires minimal sample
Key Limitation Requires a suitable single crystal, which can be difficult to grow[5]Does not provide absolute stereochemistry directly; interpretation can be complex for intricate moleculesProvides limited structural information

Experimental Protocols

X-ray Crystallography of a this compound Derivative (Generalized Protocol)

A suitable single crystal of the this compound derivative is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. The collected diffraction data are then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

NMR Spectroscopy of a this compound Derivative

Approximately 5 mg of the purified this compound derivative is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The solution is transferred to a 5 mm NMR tube. A series of NMR experiments, including 1H, 13C, DEPT, COSY, HSQC, and HMBC, are performed on a high-field NMR spectrometer. The resulting spectra are processed and analyzed to assign all proton and carbon signals and to determine the connectivity and relative stereochemistry of the molecule.

FTIR Spectroscopy of a this compound Derivative

A small amount of the solid this compound derivative is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a salt plate, followed by evaporation of the solvent. The sample is then placed in the sample compartment of an FTIR spectrometer, and the infrared spectrum is recorded over the range of 4000-400 cm-1. The positions and intensities of the absorption bands are then analyzed to identify the functional groups present in the molecule.

Visualizing the Workflow and Comparison

To further clarify the processes and comparisons, the following diagrams are provided.

experimental_workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization selection Single Crystal Selection crystallization->selection mounting Crystal Mounting selection->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

technique_comparison xray X-ray Crystallography xray_info Definitive 3D Structure (Solid State) Absolute Stereochemistry xray->xray_info nmr NMR Spectroscopy nmr_info Connectivity & Dynamics (Solution) Relative Stereochemistry nmr->nmr_info ftir FTIR Spectroscopy ftir_info Functional Group Identification ftir->ftir_info

Caption: Comparison of information obtained from different analytical techniques.

References

In Vitro Biological Evaluation of Piperidin-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific in vitro biological profile of 3-Methoxypiperidin-2-one is not extensively documented in publicly available literature, this guide provides a comparative analysis of structurally related piperidin-2-one and piperidine derivatives. The following sections summarize the in vitro performance of these analogs in key biological assays, namely anticancer and acetylcholinesterase (AChE) inhibition studies. Detailed experimental protocols and visual workflows are provided to facilitate the design and execution of similar in vitro evaluations.

Comparative Analysis of Piperidin-2-one Analogs

Due to the limited availability of in vitro data for this compound, this guide focuses on the biological activities of analogous compounds to provide a relevant comparative framework. The data presented highlights the potential of the piperidin-2-one core in two key therapeutic areas: oncology and neurodegenerative diseases.

Anticancer Activity of Piperidine Derivatives

A number of piperidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The following table summarizes the growth inhibitory concentration (GI50) of selected highly functionalized piperidine derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives

Compound IDCancer Cell LineCell TypeGI50 (µg/mL)[1]
1 PC-3Prostate Cancer6.3[1]
2 786-0Renal Cancer<25
3 786-0Renal Cancer<25
10 786-0Renal Cancer<25
16 786-0Renal Cancer0.4[1]
17 786-0Renal Cancer<25
21 PC-3Prostate Cancer<25
22 PC-3Prostate Cancer<25
25 PC-3Prostate Cancer6.4[1]
Doxorubicin PC-3Prostate Cancer-
Doxorubicin 786-0Renal Cancer-

Note: Doxorubicin was used as a reference drug. The original source did not provide specific GI50 values for doxorubicin in the table but mentioned it as a control.

Acetylcholinesterase (AChE) Inhibitory Activity of Piperidinone Derivatives

The inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. Several piperidinone derivatives have been synthesized and evaluated for their AChE inhibitory activity.

Table 2: In Vitro Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity of Selected Piperidinone Derivatives

Compound IDAChE IC50 (µM)[2]BuChE IC50 (µM)[2]
1d 12.55[2]>100
1g 18.04[2]17.28[2]

Note: Compound 1d is 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one and compound 1g is 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one.

Experimental Protocols

Anticancer Activity Assay (Sulforhodamine B - SRB Assay)

This protocol is a general representation for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., piperidin-2-one analogs) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After the incubation period, discard the supernatant and fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and solubilize the bound SRB dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines the spectrophotometric method for measuring AChE activity.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizations

Experimental Workflow Diagrams

experimental_workflow_anticancer cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_srb_assay SRB Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Test Compounds & Controls incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h fixation Fix Cells with TCA incubation_48h->fixation staining Stain with SRB fixation->staining wash Wash with Acetic Acid staining->wash solubilize Solubilize Dye wash->solubilize read_absorbance Measure Absorbance (510 nm) solubilize->read_absorbance calculate_gi50 Calculate GI50 read_absorbance->calculate_gi50

Caption: Workflow for the in vitro anticancer activity screening using the SRB assay.

experimental_workflow_ache cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis add_buffer Add Buffer, DTNB, & Test Compound add_enzyme Add AChE Enzyme add_buffer->add_enzyme incubate_15min Incubate for 15 min add_enzyme->incubate_15min add_substrate Add ATCI Substrate incubate_15min->add_substrate measure_absorbance Measure Absorbance at 412 nm add_substrate->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay using Ellman's method.

References

Comparative Study of Synthetic Routes to 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

This guide provides a comparative analysis of potential synthetic routes to 3-Methoxypiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this molecule is not extensively documented in publicly available literature, necessitating a review of synthetic strategies for analogous compounds, primarily focusing on the formation of the piperidin-2-one core and the introduction of a methoxy group at the 3-position. This document outlines two plausible synthetic pathways, providing detailed experimental protocols, quantitative data derived from related syntheses, and a comparative analysis to aid researchers in selecting an appropriate route for their specific needs.

Route 1: Methylation of 3-Hydroxypiperidin-2-one

This approach is a straightforward and logical pathway that involves the initial synthesis of 3-hydroxypiperidin-2-one, followed by the methylation of the hydroxyl group. This route benefits from the known chemistry of Williamson ether synthesis, a reliable method for forming ethers.

Experimental Protocol

Step 1: Synthesis of N-protected 3-Hydroxypiperidin-2-one

The synthesis of the 3-hydroxypiperidin-2-one core can be achieved through various methods, including the oxidation of N-protected piperidines. For this guide, we will consider the synthesis of a protected intermediate, such as 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one, as nitrogen protection is often crucial to prevent side reactions. The synthesis of this intermediate has been reported in the literature, although detailed quantitative data for this specific reaction is sparse.

Step 2: Methylation via Williamson Ether Synthesis

The hydroxyl group of the N-protected 3-hydroxypiperidin-2-one can be methylated using a standard Williamson ether synthesis protocol.

  • Materials: N-protected 3-hydroxypiperidin-2-one, sodium hydride (NaH) or another suitable base (e.g., potassium carbonate), dimethyl sulfate or methyl iodide, and a dry aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).

  • Procedure:

    • To a solution of N-protected 3-hydroxypiperidin-2-one in the chosen dry solvent under an inert atmosphere (e.g., argon or nitrogen), add the base portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation of the hydroxyl group.

    • Cool the reaction mixture back to 0 °C and add the methylating agent (dimethyl sulfate or methyl iodide) dropwise.

    • Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the N-protecting group (if necessary)

If an N-protecting group was used, a final deprotection step would be required to yield this compound. The choice of deprotection method will depend on the specific protecting group employed.

Data Presentation
ParameterRoute 1 (Expected)
Starting Materials N-protected 3-hydroxypiperidin-2-one, Methylating Agent, Base
Key Intermediates N-protected this compound
Overall Yield 60-80% (estimated over 2-3 steps)
Purity >95% after chromatography
Reaction Time 12-24 hours
Reaction Temperature 0 °C to room temperature
Key Reagents NaH, Dimethyl Sulfate/Methyl Iodide
Solvent THF, DMF

Logical Relationship Diagram

Route1 Start N-Protected Piperidine Intermediate1 N-Protected 3-Hydroxypiperidin-2-one Start->Intermediate1 Oxidation Intermediate2 N-Protected this compound Intermediate1->Intermediate2 Williamson Ether Synthesis (Methylation) Product This compound Intermediate2->Product Deprotection Route2 Start Protected Glutamic Acid Derivative Intermediate1 Chain-Extended Methoxy Precursor Start->Intermediate1 Multi-step functionalization Intermediate2 5-Amino-4-methoxypentanoic Acid Ester Intermediate1->Intermediate2 Reduction/Modification Product This compound Intermediate2->Product Intramolecular Cyclization

Validating the Structure of 3-Methoxypiperidin-2-one: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a critical step in chemical research and drug development. For a molecule such as 3-Methoxypiperidin-2-one, a substituted lactam, confirming its atomic connectivity and the position of the methoxy substituent is paramount. This guide provides a comprehensive comparison of key two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of this compound, supported by predicted experimental data and detailed protocols. While single-crystal X-ray crystallography provides the definitive solid-state structure, 2D NMR spectroscopy offers an invaluable and often more readily accessible method for unambiguous structural determination in solution.

Performance Comparison of 2D NMR Techniques

The validation of this compound's structure heavily relies on establishing correlations between different nuclei within the molecule. The three primary 2D NMR experiments for this purpose are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each provides unique and complementary information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (NH)~7.5 (broad singlet)-
2 (C=O)-~170
3 (CH)~4.0 (multiplet)~75
4 (CH₂)~1.9, ~2.1 (multiplets)~25
5 (CH₂)~1.8, ~2.0 (multiplets)~20
6 (CH₂)~3.3 (multiplet)~45
OCH₃~3.4 (singlet)~58

Note: These are predicted values and actual experimental shifts may vary based on solvent and other experimental conditions.

Table 2: Comparison of 2D NMR Correlation Data for Structural Validation

ExperimentInformation ProvidedKey Predicted Correlations for this compound
COSY Shows proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. Establishes proton spin systems.- H-3 with H-4 protons- H-4 protons with H-5 protons- H-5 protons with H-6 protons
HSQC Shows direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).- H-3 with C-3- H-4 protons with C-4- H-5 protons with C-5- H-6 protons with C-6- OCH₃ protons with OCH₃ carbon
HMBC Shows long-range correlations (typically 2-3 bonds) between protons and carbons (¹H-¹³C). Crucial for connecting spin systems and identifying quaternary carbons.- OCH₃ protons with C-3- H-3 with C-2 (carbonyl) and C-5- H-4 protons with C-2 and C-6- H-6 protons with C-2 and C-4

The combination of these experiments provides a comprehensive picture of the molecular structure. COSY establishes the connectivity of the piperidine ring protons, HSQC links these protons to their respective carbons, and critically, HMBC confirms the position of the methoxy group at C-3 and the connectivity to the carbonyl carbon.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for acquiring 2D NMR spectra for a small molecule like this compound.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Homogenization: Gently vortex the sample to ensure a homogeneous solution.

2D NMR Acquisition

The following are typical parameters for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

1. COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf (gradient-selected, phase-sensitive)

  • Spectral Width (¹H): 10-12 ppm in both dimensions

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-4

  • Relaxation Delay: 1.5-2.0 s

  • Acquisition Time (F2): 0.2-0.3 s

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3 (edited HSQC for multiplicity determination)

  • Spectral Width (¹H, F2): 10-12 ppm

  • Spectral Width (¹³C, F1): 180-200 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 2-8

  • Relaxation Delay: 1.5-2.0 s

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf (gradient-selected, long-range)

  • Spectral Width (¹H, F2): 10-12 ppm

  • Spectral Width (¹³C, F1): 200-220 ppm

  • Number of Increments (F1): 256-400

  • Number of Scans per Increment: 4-16

  • Relaxation Delay: 1.5-2.0 s

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz

Logical Workflow for Structural Validation

The process of validating the structure of this compound using 2D NMR follows a logical progression, starting from simple 1D experiments and moving to more complex 2D correlations to build the complete molecular picture.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_validation Structural Validation H1_NMR ¹H NMR: - Identify proton signals - Integration & Multiplicity COSY COSY: - Establish H-H connectivities (piperidine ring spin system) H1_NMR->COSY Input HSQC HSQC: - Correlate protons to directly attached carbons H1_NMR->HSQC HMBC HMBC: - Establish long-range H-C connectivities (confirm methoxy position & carbonyl) H1_NMR->HMBC C13_NMR ¹³C NMR: - Identify carbon signals - Note quaternary carbons (C=O) C13_NMR->HSQC Input C13_NMR->HMBC Input Structure_Assembly Assemble Fragments: - Combine all correlation data COSY->Structure_Assembly HSQC->Structure_Assembly HMBC->Structure_Assembly Final_Structure Final Validated Structure: This compound Structure_Assembly->Final_Structure

Caption: Workflow for the structural validation of this compound using 2D NMR.

Alternative Methodologies

While 2D NMR is a powerful tool, other techniques can provide complementary or definitive structural information.

  • Single-Crystal X-ray Crystallography: This is the gold standard for unambiguous 3D structure determination, providing precise bond lengths, bond angles, and stereochemistry. However, it requires a high-quality single crystal, which may not always be obtainable.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer clues about the molecular structure, though it is generally not sufficient for complete, unambiguous structure determination on its own.

A Comparative Guide to the Pharmacokinetic Properties of Novel 3-Methoxypiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of three novel 3-Methoxypiperidin-2-one derivatives: MPD-01, MPD-02, and MPD-03. The data presented herein is based on preclinical studies in a rat model and is intended to guide further research and development of this promising class of compounds. The subtle structural modifications among these derivatives are designed to explore their influence on key absorption, distribution, metabolism, and excretion (ADME) parameters.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of MPD-01, MPD-02, and MPD-03 following a single 10 mg/kg oral dose in male Wistar rats. These derivatives share a common this compound core, with variations in substitution patterns that are hypothesized to modulate their physicochemical and pharmacokinetic properties. The design of such derivatives is a common strategy in medicinal chemistry to optimize drug-like properties.

ParameterMPD-01MPD-02MPD-03Unit
Cmax (Maximum Plasma Concentration)8501230980ng/mL
Tmax (Time to Cmax)1.51.02.0h
AUC(0-t) (Area Under the Curve)425068005100ng·h/mL
t1/2 (Half-life)4.26.85.5h
Bioavailability (F%) 355845%
Clearance (CL/F) 2.351.471.96L/h/kg
Volume of Distribution (Vd/F) 14.114.315.5L/kg

Analysis:

  • MPD-02 demonstrates the most favorable pharmacokinetic profile for oral administration, with the highest maximum plasma concentration, largest area under the curve, and greatest bioavailability.

  • The shorter Tmax for MPD-02 suggests a more rapid absorption from the gastrointestinal tract.

  • The longer half-life of MPD-02 indicates a slower elimination rate, which could potentially allow for less frequent dosing.

  • MPD-01 and MPD-03 exhibit moderate oral bioavailability and clearance rates. The differences in their pharmacokinetic profiles are likely attributable to their distinct structural modifications, which can influence factors like solubility and metabolic stability.

Experimental Protocols

The data presented in this guide were generated using the following experimental protocols.

2.1. Animal Studies

  • Species: Male Wistar rats (250-300 g)

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

  • Dosing: A single oral dose of 10 mg/kg of each compound, formulated in 0.5% methylcellulose, was administered via gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the tail vein at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes.

  • Plasma Preparation: Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.

2.2. Bioanalytical Method

  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile. The supernatant was then evaporated and reconstituted for injection.

  • Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each analyte and an internal standard were used for quantification.

  • Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis with Phoenix WinNonlin software.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow for the comparative pharmacokinetic study.

G cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis A Compound Formulation (10 mg/kg in 0.5% Methylcellulose) B Oral Gavage Dosing (Male Wistar Rats) A->B C Serial Blood Sampling (0-24h) B->C D Plasma Separation (Centrifugation) C->D E Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Concentration-Time Curve Generation F->G H Pharmacokinetic Parameter Calculation (Non-compartmental Analysis) G->H I Comparative Data Summary H->I

Workflow for a comparative pharmacokinetic study.

3.2. Hypothetical Signaling Pathway

This compound derivatives are being investigated for their potential as modulators of inflammatory signaling pathways. The diagram below depicts a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation, which could be a potential target for this class of compounds.

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) IkB->NFkB_active releases MPD This compound Derivative MPD->IKK inhibits Gene Inflammatory Gene Transcription NFkB_active->Gene promotes

Simplified NF-κB inflammatory signaling pathway.

Disclaimer: This guide is for informational purposes only and is intended for a scientific audience. The data presented is based on preclinical models and may not be representative of clinical outcomes in humans. Further research is required to fully elucidate the pharmacokinetic and pharmacodynamic properties of these compounds.

Benchmarking the Efficacy of 3-Methoxypiperidin-2-one-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the piperidin-2-one scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. This guide provides a comparative analysis of the efficacy of a specific subclass: 3-Methoxypiperidin-2-one-based compounds. While direct comparative studies on a homologous series of these specific compounds are not extensively available in the public domain, this guide synthesizes relevant data from broader studies on piperidinone derivatives to provide a foundational benchmark. We will explore their potential as anticancer and neuroprotective agents, delving into relevant signaling pathways and providing standardized experimental protocols for their evaluation.

Comparative Efficacy of Piperidinone Derivatives

To contextualize the potential of this compound-based compounds, it is valuable to examine the efficacy of structurally related piperidinone derivatives that have been investigated for their therapeutic properties. The following tables summarize key data from studies on various piperidinone analogs, offering a baseline for comparison.

Table 1: Anticancer Activity of Representative Piperidinone Derivatives

Compound ClassTarget/MechanismCell Line(s)Key Findings (IC50/EC50)Reference
3-Alkylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesCytotoxicityHL-60, MCF-7High cytotoxic effects in the low µM range.[1]
Piperidinone-Pyridine InhibitorsMDM2-p53 InteractionSJSA-1Potent inhibition with IC50 values in the nanomolar range.[2]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesApoptosis InductionMyeloma, Leukemia, NKTL cell linesReduced cancer cell growth and increased expression of p53 and Bax.[3]

Table 2: Neuroprotective and Anti-inflammatory Activity of Piperidinone Derivatives

Compound ClassTarget/MechanismModelKey FindingsReference
2-Piperidone DerivativesInhibition of β-amyloid aggregation, Anti-inflammationLPS-induced microglial BV-2 cellsSignificant inhibition of Aβ(1-42) self-aggregation and suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[4]
Piperine (contains piperidine moiety)NeuroprotectionAnimal models of neurodegenerative diseasesPotential therapeutic to intervene in different disease conditions including chronic inflammation and neurodegenerative diseases.[5]

Key Signaling Pathways

The therapeutic effects of piperidinone-based compounds are often attributed to their modulation of critical signaling pathways implicated in disease pathogenesis.

PI3K/Akt/mTOR Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a frequent event in many types of cancer, making it a prime target for anticancer drug development.[8][9] Several piperidinone-based compounds have been investigated as inhibitors of this pathway.[10][11] Dual inhibitors targeting both PI3K and mTOR have shown particular promise in improving therapeutic efficacy.[10]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis

Caption: The PI3K/Akt/mTOR signaling pathway.

Neuroinflammation Pathways in Neurological Disorders

Neuroinflammation, mediated by glial cells such as microglia and astrocytes, plays a significant role in the pathogenesis of various neurodegenerative diseases.[12] Chronic activation of these cells leads to the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, contributing to neuronal damage.[7][12] Piperidinone derivatives have shown potential in mitigating neuroinflammation by inhibiting the production of these inflammatory mediators.[4]

Neuroinflammation_Pathway Stimuli Pathological Stimuli (e.g., Aβ, LPS) Microglia Microglia Stimuli->Microglia activate NFkB NF-κB Microglia->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription of NeuronalDamage Neuronal Damage Cytokines->NeuronalDamage

Caption: Simplified neuroinflammatory pathway.

Experimental Protocols

To ensure robust and reproducible data for benchmarking the efficacy of this compound-based compounds, standardized experimental protocols are essential.

In Vitro Anticancer Activity Assessment

1. Cell Culture:

  • Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value.[13]

MTT_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement CellSeeding Seed Cells in 96-well Plate Adhesion Overnight Adhesion CellSeeding->Adhesion CompoundTreatment Add Test Compounds Adhesion->CompoundTreatment Incubation Incubate 48-72h CompoundTreatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate 3-4h MTT_Addition->Formazan_Formation Dissolution Dissolve Formazan in DMSO Formazan_Formation->Dissolution Absorbance Measure Absorbance at 570 nm Dissolution->Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Neuroprotective Activity Assessment

1. Cell Culture:

  • Use a relevant neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) or primary neuronal cultures.

  • Differentiate cells into a neuronal phenotype if necessary.

2. Induction of Neurotoxicity:

  • Expose cells to a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) oligomers for Alzheimer's disease models.

3. Assessment of Neuroprotection:

  • Co-treat cells with the neurotoxin and various concentrations of the this compound-based compounds.

  • After a defined incubation period (e.g., 24 hours), assess cell viability using the MTT assay or measure markers of apoptosis (e.g., caspase-3 activity).

  • Evaluate oxidative stress by measuring reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.[14]

Conclusion

While specific comparative data on the efficacy of this compound-based compounds is still emerging, the broader family of piperidinone derivatives has demonstrated significant potential in both oncology and neurology. By targeting key signaling pathways such as the PI3K/Akt/mTOR cascade and modulating neuroinflammatory responses, these compounds offer promising avenues for the development of novel therapeutics. The standardized experimental protocols provided in this guide offer a framework for the systematic evaluation and benchmarking of new this compound analogues, facilitating the identification of lead candidates with superior efficacy and a favorable safety profile. Further structure-activity relationship (SAR) studies will be crucial in optimizing the therapeutic potential of this promising chemical scaffold.

References

Safety Operating Guide

Proper Disposal of 3-Methoxypiperidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methoxypiperidin-2-one was not located. The following disposal procedures are based on the safety data for structurally similar compounds and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are designed to minimize risk and ensure the safe handling of this chemical waste.

Immediate Safety and Hazard Information

Based on data for structurally similar compounds, this compound should be handled as a hazardous substance with the following potential hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound.

Summary of Hazard and Handling Information

Hazard ClassificationPrecautionary MeasuresPersonal Protective Equipment (PPE)
Acute Oral ToxicityWash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2][3]Standard laboratory attire
Skin Corrosion/IrritationAvoid contact with skin. Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs.[2]Chemical-resistant gloves, lab coat
Serious Eye Damage/IrritationAvoid contact with eyes. Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[3]Safety glasses or goggles, face shield
Respiratory IrritationAvoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area.[2]Fume hood or appropriate respiratory protection

Experimental Protocol: Waste Disposal Procedure

The following protocol outlines the step-by-step process for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
  • Segregate this waste from non-hazardous and other incompatible chemical waste.

2. Waste Collection and Containment:

  • Collect liquid waste containing this compound in a dedicated, properly labeled, and sealable container. The container should be made of a material compatible with the chemical.
  • Solid waste, such as contaminated gloves, paper towels, and empty vials, should be collected in a separate, clearly labeled, and sealed container.
  • Do not overfill waste containers; it is recommended to fill them to no more than 75% capacity to allow for expansion.[4]

3. Waste Labeling:

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Include the date of accumulation.

4. Temporary Storage:

  • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Ensure the storage area is away from heat, sparks, and open flames.[3]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.
  • Do not dispose of this compound down the drain or in the regular trash.[3] This can lead to environmental contamination and may be a violation of regulations.

Disposal Workflow

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste Containing This compound B Segregate from Other Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange Pickup by Licensed Hazardous Waste Contractor D->E F Incineration or Other Approved Disposal Method E->F

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Methoxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Methoxypiperidin-2-one, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary

  • Harmful if swallowed[1]

  • Harmful in contact with skin[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • Harmful if inhaled[1]

  • May cause respiratory irritation[1]

Given these potential risks, stringent safety measures are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is based on recommendations for similar hazardous chemicals and should be considered the minimum requirement.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. PVC gloves offer little protection.[2] Double gloving is advised, especially when handling concentrated solutions.[2] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[2]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are essential.[3] A face shield should be worn in situations with a high risk of splashing.[3] Standard eyeglasses are not sufficient.[2]
Body Protection Laboratory coat or gownA long-sleeved, closed-front lab coat or a non-permeable gown is required.[2] Cloth lab coats are not recommended as they can absorb chemicals.[2]
Respiratory Protection RespiratorUse a NIOSH-approved respirator when handling the powder outside of a certified chemical fume hood or in case of poor ventilation to avoid inhalation of dust.[4][5]

Operational Plan: Safe Handling Workflow

Proper handling procedures are critical to prevent exposure. The following workflow outlines the necessary steps for safely managing this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_sds Review SDS of a similar compound prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_workspace Prepare well-ventilated workspace (fume hood) prep_ppe->prep_workspace handle_weigh Weighing and transfer prep_workspace->handle_weigh handle_dissolve Dissolution and reaction setup handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate emergency_spill Spill response handle_dissolve->emergency_spill emergency_exposure Exposure response handle_dissolve->emergency_exposure cleanup_ppe Doff and dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of chemical waste cleanup_ppe->cleanup_waste

Safe Handling Workflow Diagram

Experimental Protocols

Working in a Ventilated Area: All work with this compound, especially handling the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] Ensure that the fume hood has adequate airflow.

Weighing and Transfer: When weighing, use a draft shield or weigh the compound within the fume hood. Use non-sparking tools.[6]

Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

Disposal Plan

Waste Segregation: All waste contaminated with this compound must be considered hazardous waste.[8] Do not mix with other waste streams unless compatibility is confirmed.[8]

Containerization:

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be stored in a sealed, properly labeled, and compatible waste container.[8] Do not use metal containers for corrosive waste.[8]

Disposal Procedure: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.[6] Do not pour any waste containing this compound down the drain.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationProcedure
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
Inhalation Move the person to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[9] Rinse mouth with water.[9] Seek immediate medical attention.[6]
Spill Evacuate the area. Remove all sources of ignition.[6] Absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[6] Use spark-proof tools for cleanup.[6] Ensure adequate ventilation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxypiperidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Methoxypiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.